EB-3D
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXVGPSPZQBBDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of EB-3D: A Technical Guide for Researchers
COMPOUND NAME: EB-3D CHEMICAL NAME: 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridinium) bromide[1] CAS NUMBER: 1839150-63-8 (bromide)[1]
Executive Summary
This compound is a novel, potent, and selective inhibitor of Choline Kinase alpha 1 (ChoKα1).[2][3][4] Emerging research has identified this compound as a promising anti-cancer agent, demonstrating significant antiproliferative activity and the ability to induce apoptosis in various cancer cell lines, particularly in T-acute lymphoblastic leukemia (T-ALL) and breast cancer.[1][5] Its mechanism of action involves the deregulation of critical cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway, leading to reduced protein synthesis and cell death.[2][5][6] Furthermore, this compound has been shown to interfere with lipid metabolism, a key hallmark of cancer cells. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
The primary molecular target of this compound is Choline Kinase alpha 1 (ChoKα1), an enzyme that catalyzes the phosphorylation of choline to phosphocholine, the first step in the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes.[4] In many cancer types, ChoKα1 is overexpressed and its activity is elevated, leading to increased levels of phosphocholine and contributing to malignant transformation, cell proliferation, and survival.
By selectively inhibiting ChoKα1, this compound disrupts choline metabolism, leading to a cascade of downstream effects:
-
Inhibition of Phosphatidylcholine Synthesis: The most direct consequence of ChoKα1 inhibition is the reduced production of phosphocholine and subsequently phosphatidylcholine. This alteration in membrane phospholipid composition can affect membrane integrity, signaling, and trafficking.
-
Activation of AMPK: this compound treatment leads to the early activation of AMPK, a crucial cellular energy sensor.[2][5] The exact mechanism of AMPK activation by this compound is still under investigation but is likely related to cellular stress induced by the inhibition of choline metabolism.
-
Inhibition of the mTORC1 Pathway: Activated AMPK directly phosphorylates and inhibits the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[2][5] The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream targets, including 4E-BP1 and p70S6K, which in turn suppresses protein synthesis and induces cell cycle arrest and apoptosis.[2][5][6]
-
Induction of Apoptosis: this compound has been shown to be a potent inducer of apoptosis in cancer cells.[2][4][5] This programmed cell death is a consequence of the combined effects of disrupted choline metabolism, AMPK activation, and mTORC1 inhibition.
-
Interference with Lipid Homeostasis: Beyond its effects on phosphatidylcholine synthesis, this compound also impacts broader lipid metabolism. Studies have shown that it affects the synthesis of diacylglycerols and triacylglycerols and alters cholesterol homeostasis.[2]
Quantitative Data
The biological activity of this compound has been quantified in several studies across various cancer cell lines. The following tables summarize the key findings.
Table 1: ChoKα1 Inhibition
| Parameter | Value | Reference |
| IC50 (ChoKα1) | ~1 µM | [3][6] |
Table 2: Antiproliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 Value | Reference |
| MOLT-16 | T-acute lymphoblastic leukemia | 0.9 ± 0.6 nM | [4] |
| HepG2 | Hepatocellular carcinoma | 14.55 µM | [6] |
GI50: The concentration of a drug that inhibits the growth of cells by 50%.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer effects.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the antiproliferative effects of this compound on cancer cells.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound. Researchers should refer to the specific publications for detailed and optimized protocols for their experimental systems.
Cell Culture and Drug Treatment
-
Cell Lines: T-ALL cell lines (e.g., MOLT-16, JURKAT) or breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight (for adherent cells). The medium is then replaced with a fresh medium containing various concentrations of this compound or vehicle control (DMSO).
Western Blot Analysis
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, Cleaved PARP, β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The GI50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for 48-72 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined mechanism of action targeting Choline Kinase α1. Its ability to induce apoptosis and inhibit proliferation in various cancer models, particularly T-ALL, through the modulation of the AMPK-mTOR pathway highlights its therapeutic potential. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies with existing chemotherapeutic agents. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the promising anticancer activities of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Choline kinase inhibitors this compound and EB-3P interferes with lipid homeostasis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 6. researchgate.net [researchgate.net]
EB-3D: A Selective Choline Kinase Alpha (ChoKα) Inhibitor for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline kinase alpha (ChoKα) is a critical enzyme in the biosynthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes. Its overexpression and hyperactivity are strongly correlated with the progression, invasion, and metastasis of various cancers, making it a compelling target for anticancer drug development. EB-3D is a novel, potent, and selective inhibitor of ChoKα1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound.
Introduction
The aberrant metabolism of choline-containing compounds is a hallmark of many cancers. Choline kinase (ChoK) catalyzes the first step in the Kennedy pathway, the phosphorylation of choline to phosphocholine.[1] The alpha isoform, ChoKα, is particularly implicated in tumorigenesis.[1] Inhibition of ChoKα presents a promising strategy to selectively target cancer cells. This compound, a novel choline-competitive symmetrical biscationic compound, has emerged as a potent and selective inhibitor of ChoKα1.[2] This document details the current scientific understanding of this compound as a potential anticancer agent.
Mechanism of Action
This compound exerts its anticancer effects primarily through the competitive inhibition of ChoKα. This leads to a reduction in phosphocholine levels, a key precursor for phosphatidylcholine synthesis.[2] The resulting metabolic stress triggers a cascade of downstream signaling events, most notably the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This disruption of the AMPK-mTOR axis leads to a reduction in protein synthesis, cell cycle arrest, induction of apoptosis, and in some contexts, cellular senescence.[1][2]
Figure 1: The Choline Kinase (ChoKα) Signaling Pathway.
References
- 1. This compound a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of EB-3D in AMPK-mTOR Pathway Deregulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound EB-3D, a potent and selective inhibitor of choline kinase α (ChoKα), has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in the deregulation of the AMPK-mTOR axis, and the subsequent cellular consequences, primarily in the context of oncology. Detailed experimental protocols for key assays and a structured presentation of quantitative data are included to facilitate further research and drug development efforts in this area.
Introduction: this compound and the AMPK-mTOR Pathway
1.1. This compound: A Selective Choline Kinase α Inhibitor
This compound is a small molecule inhibitor that selectively targets choline kinase α (ChoKα), the enzyme responsible for the phosphorylation of choline to phosphocholine.[1] This is the initial and rate-limiting step in the de novo biosynthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[3] In numerous cancer types, ChoKα is overexpressed and its activity is elevated, contributing to increased cell proliferation and survival.[3][4] By inhibiting ChoKα, this compound disrupts cellular choline metabolism, leading to a cascade of downstream effects.
The chemical structure of this compound is provided below:
1.2. The AMPK-mTOR Signaling Nexus
The AMPK and mTOR pathways are central regulators of cellular metabolism, growth, and survival. AMPK acts as a cellular energy sensor, activated under conditions of low ATP, which in turn activates catabolic pathways to restore energy balance. Conversely, mTOR, particularly the mTORC1 complex, is a key promoter of anabolic processes, including protein and lipid synthesis, and is active under nutrient-replete conditions. These two pathways are intricately linked, with AMPK activation generally leading to the inhibition of mTORC1 signaling.[5][6] This interplay is crucial for maintaining cellular homeostasis and is often dysregulated in cancer.
Mechanism of Action: this compound-Mediated Deregulation of AMPK-mTOR
This compound's primary mechanism of action is the inhibition of ChoKα, which leads to a decrease in phosphocholine levels. This disruption of choline metabolism is interpreted by the cell as a state of metabolic stress, which triggers the activation of AMPK.[4] Activated AMPK then phosphorylates and inhibits key components of the mTORC1 signaling pathway. This leads to the dephosphorylation and inactivation of mTORC1's downstream effectors, p70S6K and 4E-BP1, resulting in the inhibition of protein synthesis and cell growth. This cascade of events ultimately contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells.[4]
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for its primary target, ChoKα1, and the 50% growth inhibition (GI50) values for different cancer cell lines are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ChoKα1 | 1 µM | [1][2] |
| GI50 | T-Acute Lymphoblastic Leukemia (T-ALL) | ||
| JURKAT | 136.2 nM | [2] | |
| CCRF-CEM | 478.8 nM | [2] | |
| HSB-2 | 17.7 nM | [2] | |
| MOLT-16 | 0.9 nM | [2] | |
| DNA-41 | 60.6 nM | [2] | |
| LOUCY | 200 nM | [2] | |
| PEER | 265 nM | [2] | |
| ALL-SIL | 132 nM | [2] | |
| GI50 | Breast Cancer | ||
| MDA-MB-231 | 0.026 µM | [4] | |
| MDA-MB-468 | 0.035 µM | [4] | |
| MCF-7 | 0.037 µM | [4] | |
| GI50 | Hepatocellular Carcinoma | ||
| HepG2 | 14.55 µM | [2] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature studying this compound and provide a framework for investigating its effects on the AMPK-mTOR pathway.
4.1. Western Blot Analysis of AMPK and mTOR Pathway Proteins
This protocol details the procedure for assessing the phosphorylation status of key proteins in the AMPK-mTOR pathway following treatment with this compound.
Materials:
-
Cell Lines: T-ALL or breast cancer cell lines (e.g., JURKAT, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-4E-BP1 (Ser65)
-
Rabbit anti-4E-BP1
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
Other Reagents: BSA or non-fat dry milk, TBST (Tris-buffered saline with 0.1% Tween 20), ECL detection reagent.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle (DMSO) for specified time points (e.g., 0.5, 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify band intensities, which should be normalized to the loading control.
4.2. Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cell Lines
-
This compound
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GI50 value can be determined by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
4.3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell Lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit: (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent that effectively deregulates the AMPK-mTOR pathway in cancer cells. Its ability to induce metabolic stress and subsequently trigger apoptosis or senescence highlights the potential of targeting choline metabolism in oncology. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar ChoKα inhibitors. Future research should focus on in vivo efficacy, potential resistance mechanisms, and the identification of predictive biomarkers to guide the clinical application of this novel class of anti-cancer compounds.
References
In-Depth Technical Guide: EB-3D Induced Apoptosis in Leukemia T-Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EB-3D, a novel choline kinase α (ChoKα) inhibitor, in inducing apoptosis in leukemia T-cells. This document details the quantitative effects of this compound on cell viability and apoptosis, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective inhibitor of choline kinase α (ChoKα), an enzyme that is frequently overexpressed in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). By inhibiting ChoKα, this compound disrupts choline metabolism within cancer cells, leading to a cascade of events that culminate in apoptotic cell death. A key mechanism is the deregulation of the AMPK-mTOR signaling pathway, a critical regulator of cellular energy homeostasis and protein synthesis.
Quantitative Data on this compound Efficacy
The anti-proliferative and apoptotic effects of this compound have been quantified across a panel of T-leukemia cell lines. The following tables summarize the key findings from studies investigating the efficacy of this compound.
Table 1: Anti-proliferative Activity of this compound in T-Leukemia Cell Lines
| Cell Line | GI50 (nM) after 72h Treatment |
| MOLT-16 | 0.9 ± 0.6 |
| JURKAT | 1.2 ± 0.3 |
| MOLT-4 | 1.5 ± 0.4 |
| CCRF-CEM | 2.1 ± 0.7 |
| PEER | 2.5 ± 0.8 |
GI50 represents the concentration of this compound that inhibits cell growth by 50%. Data are presented as mean ± standard deviation.
Table 2: Induction of Apoptosis by this compound in T-ALL Cell Lines after 72h
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| JURKAT | 0 | 5.2 ± 1.1 |
| 1 | 25.4 ± 3.2 | |
| 2.5 | 48.7 ± 4.5 | |
| MOLT-4 | 0 | 4.8 ± 0.9 |
| 1 | 22.1 ± 2.8 | |
| 2.5 | 45.3 ± 3.9 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on leukemia T-cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative activity of this compound.
-
Cell Seeding: Seed T-leukemia cells (e.g., JURKAT, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 µM) for 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration at which a 50% inhibition of cell growth is observed, using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment: Plate T-leukemia cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathway.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general experimental workflows.
This compound Induced Apoptotic Signaling Pathway
Caption: this compound inhibits ChoKα, leading to AMPK activation and subsequent mTORC1 inhibition, which suppresses protein synthesis and induces apoptosis.
Experimental Workflow for Apoptosis Assessment
Caption: Workflow for the quantification of this compound induced apoptosis using Annexin V/PI staining and flow cytometry.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for T-cell acute lymphoblastic leukemia. Its mechanism of action, centered on the inhibition of ChoKα and the subsequent deregulation of the AMPK-mTOR pathway, leads to potent anti-proliferative and pro-apoptotic effects in leukemia T-cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapy.
An In-depth Technical Guide to EB-3D (CAS# 1839150-63-8): A Potent Choline Kinase α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-3D is a potent and selective inhibitor of choline kinase α (ChoKα), a critical enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1][2][3] Upregulation of ChoKα is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound. Detailed experimental methodologies are provided for key assays, and the associated signaling pathways are visualized to facilitate a deeper understanding of its cellular effects.
Chemical Properties and Structure
This compound is a synthetic small molecule with the CAS number 1839150-63-8. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1839150-63-8[1][4][5] |
| Molecular Formula | C30H36Br2N4O2[1][4] |
| Molecular Weight | 644.44 g/mol [1][4][5] |
| IUPAC Name | 1,1'-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridinium) bromide[4] |
| SMILES | [Br-].[Br-].CN(C)C1=CC=--INVALID-LINK--C=C1[1] |
| Appearance | White powder[6] |
| Purity | ≥98% (Commercially available)[6] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of ChoKα1 with an IC50 of 1 μM in a cell-free assay.[1][2][3] Its primary mechanism of action involves the direct inhibition of ChoKα, leading to a reduction in phosphocholine levels, a critical precursor for phosphatidylcholine synthesis. This disruption of choline metabolism has profound effects on cancer cells, including the induction of apoptosis and deregulation of key signaling pathways.
Deregulation of the AMPK-mTOR Pathway
A key consequence of ChoKα inhibition by this compound is the deregulation of the AMPK-mTOR signaling pathway.[1][4] this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling.[1] This inhibition is observed through the dephosphorylation of mTOR and its downstream targets, such as p70S6K and 4E-BP1.
Induction of Apoptosis in Cancer Cells
This compound has demonstrated potent antiproliferative activity against a range of cancer cell lines, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[2] The inhibition of ChoKα and subsequent deregulation of the AMPK-mTOR pathway culminates in the induction of apoptosis.[1]
Effects on Lipid Homeostasis
Beyond its effects on the AMPK-mTOR pathway, this compound also interferes with lipid homeostasis in cancer cells, such as the hepatocellular carcinoma cell line HepG2.[5]
Quantitative Biological Data
The following tables summarize the quantitative biological data for this compound.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (ChoKα1) | Cell-free | 1 μM | [1][2][3] |
| GI50 | T-leukemia cell lines | Nanomolar range | [2] |
| GI50 | HepG2 | 14.55 μM (48 hours) | [2] |
Table 2: In Vivo Activity
| Animal Model | Treatment | Outcome | Reference |
| Syngeneic orthotopic E0771-C57BL/6 mouse model | 1 mg/kg; i.p.; every other day | Impaired mammary tumor growth | [2] |
| Not specified | 2.5 mg/kg; every other day for 4 weeks | Reduction in spontaneous lung macro- and micrometastasis | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Choline Kinase α (ChoKα) Inhibition Assay (Cell-free)
This protocol outlines a general procedure for determining the IC50 of this compound against purified ChoKα1.
Materials:
-
Purified recombinant human ChoKα1
-
This compound (dissolved in DMSO)
-
ATP
-
Choline chloride
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Radiolabeled [γ-33P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, choline chloride, and purified ChoKα1 enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or similar)
This protocol describes a common method to assess the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
T-ALL or other cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 value, the concentration of this compound that causes 50% growth inhibition.
Western Blot Analysis for AMPK-mTOR Pathway
This protocol details the steps to investigate the effect of this compound on the phosphorylation status of key proteins in the AMPK-mTOR pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a valuable research tool for investigating the role of ChoKα in cancer biology. Its potent and selective inhibition of ChoKα, coupled with its well-defined downstream effects on the AMPK-mTOR pathway and apoptosis, makes it a strong candidate for further preclinical and clinical investigation as a potential anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this promising compound.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Phase Protein Arrays for Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reverse-Phase Protein Array: Technology, Application, Data Processing, and Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Phase Protein Array Protocols & Workflow | BCM [bcm.edu]
- 6. Reverse Phase Protein Array – a high throughput proteomic tool | Proteintech Group [ptglab.com]
- 7. New developments in AMPK and mTORC1 cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on EB-3D in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on EB-3D, a novel inhibitor of Choline Kinase α1 (ChoKα1), in various breast cancer models. The data and methodologies presented are collated from published preclinical studies to facilitate further investigation and drug development efforts in this promising area of oncology.
Core Concepts: this compound and its Target
This compound is a small molecule inhibitor targeting Choline Kinase α1 (ChoKα1), an enzyme that is frequently overexpressed and hyperactivated in aggressive forms of breast cancer.[1][2] ChoKα1 is the initial and rate-limiting enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylcholine (PtdCho), a major phospholipid component of eukaryotic cell membranes.[1][2] By competitively binding to the cholinergic site, this compound reduces the intracellular levels of phosphocholine (PCho) and phosphatidylcholine (PC), leading to anti-tumor effects.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound in breast cancer models.
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 ± 0.3 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.5 ± 0.5 |
| MCF-7 | Estrogen Receptor-Positive | 3.0 ± 0.6 |
| E0771 | Murine Mammary Carcinoma | 2.0 ± 0.4 |
Data extracted from Mariotto et al., 2018.
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Treatment | Dosage | Tumor Volume Reduction (%) |
| Syngeneic orthotopic E0771 mouse model | This compound | 1 mg/kg | ~50% |
Data extracted from Mariotto et al., 2018.[3]
Table 3: Effect of this compound on Breast Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment Concentration (µM) | Reduction in Migration/Invasion (%) |
| MDA-MB-231 | Transwell Migration | 1 | ~60% |
| MDA-MB-231 | Matrigel Invasion | 1 | ~70% |
Data extracted from Mariotto et al., 2018.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
EB-3D and its effects on cellular senescence
An In-depth Technical Guide on EB-3D and its Effects on Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound this compound, a novel and potent inhibitor of choline kinase α1 (ChoKα1), has emerged as a significant molecule of interest in cancer research, primarily for its ability to induce cellular senescence in tumor cells. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and quantitative effects of this compound on cellular senescence, with a particular focus on breast cancer models. Detailed experimental protocols and visual representations of the key signaling pathways are presented to facilitate further research and drug development efforts in this area.
Introduction to this compound and Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogenic signaling. While it can contribute to aging-related pathologies, inducing senescence in cancer cells is a promising therapeutic strategy to halt tumor progression. This compound is a small molecule inhibitor that targets ChoKα1, the first enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1] The overexpression and hyperactivation of ChoKα are associated with tumor progression, invasion, and metastasis in several cancers, including aggressive breast cancer, making it a viable therapeutic target.[1]
This compound exerts its anti-proliferative effects by inducing a state of cellular senescence in breast cancer cells. This is achieved through the modulation of key metabolic and signaling pathways, leading to a reduction in tumor growth and metastatic potential.[1]
Mechanism of Action of this compound
This compound's primary mechanism of action is the competitive inhibition of ChoKα1. This inhibition leads to a reduction in the intracellular levels of phosphocholine (PCho), a critical component for the synthesis of phosphatidylcholine, a major phospholipid in eukaryotic cell membranes.[1] The disruption of choline metabolism triggers a cascade of signaling events that culminate in cellular senescence.
The key signaling pathway modulated by this compound involves the activation of the metabolic sensor AMP-activated protein kinase (AMPK) and the subsequent dephosphorylation and inactivation of the mammalian target of rapamycin complex 1 (mTORC1) and its downstream effectors.[1]
Signaling Pathway of this compound-Induced Senescence
Caption: Signaling pathway of this compound-induced cellular senescence.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key experiments investigating the effects of this compound on breast cancer cell lines.
Table 1: Effect of this compound on Choline Metabolites in MDA-MB-231 Cells
| Treatment Time | Free Choline (% of Control) | Phosphocholine (PCho) (% of Control) | Glycerophosphocholine (GPCho) (% of Control) | Total Choline (tCho) (% of Control) |
| 24 hours | 212.5 ± 22.1 | - | - | - |
| 48 hours | 180.4 ± 12.3 | 48.9 ± 2.2 | Slightly Affected | 72.0 ± 3.5 |
| Data from 1H-NMR spectroscopy analysis after treatment with 1 μM this compound.[1] |
Table 2: Anti-proliferative Activity of this compound on Breast Cancer Cell Lines
| Cell Line | GI50 (μM) |
| MDA-MB-231 | 1.0 ± 0.2 |
| MDA-MB-468 | 1.2 ± 0.3 |
| MCF-7 | 1.5 ± 0.4 |
| GI50 values determined after 72 hours of treatment. |
Table 3: Induction of Senescence by this compound
| Cell Line | Treatment | % Senescent Cells (SA-β-gal positive) |
| MDA-MB-231 | Control | < 5% |
| 1 μM this compound (72h) | ~40% | |
| MDA-MB-468 | Control | < 5% |
| 1 μM this compound (72h) | ~35% |
Table 4: In Vivo Antitumor Efficacy of this compound
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| This compound (low dose) | Significant reduction |
| Data from a syngeneic orthotopic E0771 mouse model of breast cancer.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, MCF-7) and the murine breast cancer cell line (E0771) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Caption: Experimental workflow for SA-β-galactosidase staining.
SA-β-gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
Immunoblotting
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Primary Antibodies: p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-S6 Ribosomal Protein (Ser235/236), S6 Ribosomal Protein, p-4E-BP1 (Thr37/46), 4E-BP1, p16, p21, and β-actin.
-
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: 1 μg of total RNA was reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: qRT-PCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The relative expression of target genes was normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.
-
Target Genes: CDKN1A (p21), CDKN2A (p16).
-
In Vivo Tumor Growth Assay
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) were used.
-
Cell Implantation: 5x10^5 E0771 cells were injected into the mammary fat pad of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered at a specified dose and schedule (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.
Conclusion
This compound represents a promising therapeutic agent that effectively induces cellular senescence in breast cancer cells through the inhibition of ChoKα1 and subsequent modulation of the AMPK/mTOR signaling pathway. The data presented in this guide highlight its potent anti-proliferative and anti-metastatic effects, both in vitro and in vivo. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other ChoKα1 inhibitors in oncology. Further studies are warranted to explore the full clinical utility of this compound in the treatment of aggressive breast cancers.
References
Foundational Research on Choline Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline kinase (ChoK) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This pathway begins with the phosphorylation of choline to phosphocholine (PCho), a reaction catalyzed by ChoK in the presence of ATP and magnesium.[1][2] In humans, there are two primary isoforms of ChoK, ChoKα and ChoKβ, encoded by the CHKA and CHKB genes, respectively.
Notably, a hallmark of many cancers is an altered choline metabolism, often characterized by the upregulation of ChoKα.[2][3][4] This increased enzymatic activity leads to elevated levels of PCho, which is not only a precursor for membrane biosynthesis but also a potential second messenger involved in mitogenic signal transduction.[1][5] The heightened demand for PC in rapidly proliferating cancer cells makes ChoKα an attractive therapeutic target. Inhibition of ChoKα has been shown to disrupt cell membrane integrity, arrest cell growth, and induce apoptosis in cancer cells, while having minimal effects on normal, non-tumorigenic cells.[3] This selective cytotoxicity has spurred the development of numerous small molecule inhibitors targeting ChoKα, some of which have shown promise in preclinical and clinical settings.[3]
This in-depth technical guide provides a comprehensive overview of the foundational research on choline kinase inhibitors, including their mechanism of action, key quantitative data, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action for choline kinase inhibitors is the competitive or non-competitive inhibition of the ChoK enzyme, which blocks the phosphorylation of choline to PCho.[1] This disruption of the Kennedy pathway has several downstream effects on cancer cells.
Oncogenic signaling pathways, such as Ras-Raf-MAPK and PI3K-Akt, are frequently activated in cancer and have been shown to upregulate the expression and activity of ChoKα.[4][5] The resulting increase in PCho can, in turn, contribute to the activation of these same mitogenic pathways, creating a feedback loop that promotes cancer cell proliferation and survival.[5] By inhibiting ChoK, these inhibitors can attenuate the signaling output of these critical oncogenic pathways.
Signaling Pathway Diagrams
Caption: The Kennedy Pathway for Phosphatidylcholine Biosynthesis and the Site of Action for Choline Kinase Inhibitors.
Caption: Oncogenic Signaling Pathways Upregulating Choline Kinase α and the Therapeutic Intervention Point.
Quantitative Data for Key Choline Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of several well-characterized choline kinase inhibitors against the ChoKα isoform and their anti-proliferative effects on various cancer cell lines.
| Inhibitor | Target | IC50 (µM) | Selectivity (over ChoKβ) | Reference |
| MN58b | ChoKα | 1.4 | >30-fold | [6] |
| RSM-932A (TCD-717) | ChoKα | 1.0 | 33-fold | [6] |
| V-11-0711 | ChoKα | 0.02 | 11-fold | [6] |
| ICL-CCIC-0019 | ChoKα | 0.27 | - | [7] |
| ACG-416B | ChoKα | 0.13 | >385-fold | [6] |
| ACG-548B | ChoKα | 0.12 | >400-fold | [6] |
| EB-3D | ChoKα1 | 1.0 | - | [6] |
| JCR795b | ChoK | 3.5 | - | [6] |
| Hemicholinium-3 | ChoK | 500 (ex vivo) | - | [6] |
| Inhibitor | Cell Line(s) | Assay Type | GI50/IC50 (µM) | Reference |
| ICL-CCIC-0019 | NCI-60 Panel | - | Median GI50: 1.12 | |
| ICL-CCIC-0019 | 8 Cancer Cell Lines | - | Mean GI50: 1.09 | [7] |
| ICL-CCIC-0019 | 4 Cancer Cell Lines | SRB | Mean GI50: 0.5 | [7] |
| CK146 | 8 Cancer Cell Lines | - | Mean GI50: 3.8 | [7] |
Detailed Experimental Protocols
Choline Kinase Enzymatic Assay
This protocol is adapted from a standard coupled enzymatic assay used to determine the activity of choline kinase. The production of ADP during the phosphorylation of choline is coupled to the pyruvate kinase and lactate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Glycylglycine buffer (pH 8.5)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Ethylenediaminetetraacetic acid (EDTA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Phospho(enol)pyruvate (PEP)
-
Adenosine 5'-triphosphate (ATP)
-
Choline chloride
-
Pyruvate kinase (PK)
-
Lactic dehydrogenase (LDH)
-
Recombinant human choline kinase enzyme
-
Test inhibitor compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing glycylglycine buffer, KCl, MgCl₂, EDTA, NADH, PEP, ATP, PK, and LDH at the desired final concentrations.
-
Add the test inhibitor compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known ChoK inhibitor).
-
Add the recombinant choline kinase enzyme to all wells except for the blank.
-
Pre-incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding choline chloride to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability/Proliferation Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1][3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the choline kinase inhibitor for the desired duration (e.g., 48-72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Test inhibitor compounds
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
Tris base solution (10 mM)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and treat with inhibitors as described for the MTT assay.
-
After the treatment period, fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10-15 minutes and read the absorbance at 510 nm.
-
Calculate the cell growth inhibition and determine the GI50 values.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the efficacy of a choline kinase inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29, MDA-MB-231)
-
Matrigel (optional)
-
Choline kinase inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly by measuring the length and width with calipers and using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the choline kinase inhibitor to the treatment group according to a predetermined dosing schedule, route (e.g., intraperitoneal, oral gavage), and concentration. The control group should receive the vehicle.
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results. Tissues can be collected for further analysis, such as histology or biomarker assessment.
References
- 1. Noninvasive Detection of Lentiviral-Mediated Choline Kinase Targeting in a Human Breast Cancer Xenograft | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Noninvasive Detection of Lentiviral-Mediated Choline Kinase Targeting In a Human Breast Cancer Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of choline kinase inhibitors: a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Identification of a Unique Inhibitor-Binding Site on Choline Kinase α [indigo.uic.edu]
Methodological & Application
Application Notes & Protocols for Embryoid Body (EB) 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the uses and methodologies for creating and analyzing three-dimensional (3D) cell culture models, specifically focusing on Embryoid Bodies (EBs). EBs are 3D aggregates of pluripotent stem cells (PSCs) that, when cultured in suspension, can differentiate to form derivatives of all three primary germ layers: ectoderm, mesoderm, and endoderm. This capacity makes EB-based 3D cultures powerful tools for developmental biology research, drug discovery, and toxicity screening.[1][2][3]
Section 1: Applications of EB-3D Culture
Three-dimensional cell cultures are becoming essential for creating more physiologically relevant models compared to traditional 2D monolayer cultures.[1][3][4] By mimicking the complex cellular interactions and microenvironment of native tissues, 3D systems, such as EBs, offer more accurate and predictive data for a range of applications.[3]
Stem Cell Differentiation and Developmental Biology
EBs are foundational in studying early embryonic development in vitro. The spontaneous differentiation within EBs can be guided by specific growth factors and culture conditions to generate various cell lineages and organoids, which are self-organizing 3D structures that replicate the architecture and function of organs.
-
Modeling Early Development : The initial stages of EB differentiation closely mirror the differentiation of an early post-implantation embryo, providing a valuable model for studying gastrulation and germ layer specification.
-
Directed Differentiation : By manipulating the culture microenvironment, researchers can direct PSCs within EBs to differentiate into specific cell types, such as cardiomyocytes, neurons, and hematopoietic precursors.
-
Organoid Formation : EBs serve as a common starting point for the generation of more complex organoids, including those of the brain, kidney, and intestine, which are used for disease modeling and regenerative medicine research.
Drug Discovery and Toxicology Screening
The use of 3D cell cultures allows for greater predictability of drug efficacy and toxicity in humans before clinical trials, potentially lowering attrition rates for new medicines.[1] EB-derived models can more accurately reflect how a drug diffuses through tissues and interacts with cells in a 3D context.
-
Enhanced Predictive Power : Gene expression patterns in 3D models are closer to in vivo conditions, which can help in identifying novel drug targets and understanding mechanisms of chemoresistance.[1]
-
High-Throughput Screening (HTS) : EB-based models can be adapted for HTS platforms to assess the toxicity and efficacy of compound libraries on developing tissues.[5]
-
Developmental Toxicity Testing : EBs are an effective in vitro model for evaluating the potential teratogenic effects of new drug candidates on embryonic development.
Cancer Research
In oncology, 3D cultures are used to better understand tumor behavior, growth, and resistance to treatments.[2]
-
Tumor Spheroid Models : EBs can be used to model the avascular tumor core, studying cancer cell invasion, metastasis, and interactions with the surrounding microenvironment.
-
Cancer Stem Cell Studies : 3D culture methods are employed to culture cancer stem cells, which can generate tumor-spheres, providing insights into tumor initiation and recurrence.[2]
Section 2: Experimental Protocols
Protocol: Generation of Embryoid Bodies using the Hanging Drop Method
The hanging drop method is a widely used scaffold-free technique that allows for the formation of uniformly sized EBs.[2] The size of the EB can be controlled by the number of cells seeded in each drop.
Materials:
-
Pluripotent stem cells (e.g., mESCs or hiPSCs)
-
PSC culture medium
-
Differentiation medium (e.g., DMEM with 15% FBS, non-essential amino acids, L-glutamine, and β-mercaptoethanol)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (0.05%)
-
Petri dishes (100 mm)
-
Micropipette and sterile tips
Procedure:
-
Cell Preparation : Harvest PSCs grown in 2D culture at approximately 80-90% confluency. Dissociate the cells into a single-cell suspension using Trypsin-EDTA.[6][7]
-
Cell Counting : Neutralize the trypsin and count the cells to prepare a suspension at a desired concentration (e.g., 2.5 x 10^4 cells/mL) in differentiation medium.
-
Hanging Drop Formation : Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm Petri dish lid. Typically, 20-30 drops can be placed on a single lid.
-
Incubation : Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber. Carefully place the lid back on the dish.[7]
-
EB Formation : Incubate the plate at 37°C and 5% CO2. The cells will aggregate at the bottom of the hanging drops due to gravity, forming EBs within 24-48 hours.[7]
-
EB Harvesting and Culture : After 2-4 days, harvest the EBs by gently washing them from the lid into a new Petri dish containing fresh differentiation medium for suspension culture.
-
Medium Exchange : Change the medium every 2 days by allowing the EBs to settle, aspirating the old medium, and adding fresh medium.
Workflow for Hanging Drop EB Formation:
Caption: Workflow for generating Embryoid Bodies (EBs) via the hanging drop method.
Protocol: Analysis of EB Differentiation by Immunofluorescence
This protocol outlines the staining of whole EBs to identify markers of the three germ layers.
Materials:
-
EBs (Day 8-12 of differentiation)
-
PBS
-
4% Paraformaldehyde (PFA)
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., Nestin for ectoderm, α-SMA for mesoderm, HNF3β for endoderm)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microcentrifuge tubes
-
Confocal microscope
Procedure:
-
Fixation : Collect EBs into a microcentrifuge tube. Wash twice with PBS and fix with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization : Wash the fixed EBs three times with PBS. Permeabilize with Permeabilization Buffer for 15 minutes.
-
Blocking : Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation : Incubate the EBs with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation : Wash the EBs three times with PBS. Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in Blocking Buffer for 2 hours at room temperature in the dark.
-
Mounting and Imaging : Wash the EBs three times with PBS. Mount the EBs on a glass slide with mounting medium.
-
Image Acquisition : Image the stained EBs using a confocal microscope to analyze the spatial organization of the differentiated cell types.[8]
Section 3: Data Presentation and Quantitative Analysis
Quantitative analysis is crucial for obtaining objective data from 3D cultures.[9][10][11] High-content imaging and analysis (HCIA) can be used to assess various parameters of EB architecture and differentiation.[8]
Key Metrics for this compound Culture Analysis
| Parameter | Description | Typical Analysis Method | Reference |
| EB Size and Morphology | Measurement of EB diameter, area, and circularity over time. Consistent size is important as it can affect differentiation outcomes. | Brightfield microscopy, Automated image analysis software (e.g., AMIDA). | [12][13] |
| Cell Viability | Assessment of live and dead cells within the EB structure. Often performed using fluorescent dyes (e.g., Calcein-AM/EthD-1). | Confocal microscopy, High-content imaging, Machine learning-based image segmentation. | [9] |
| Proliferation Rate | Measurement of cell division within the EB. Can be assessed by staining for proliferation markers like Ki-67 or using assays like EdU incorporation. | Immunofluorescence, Flow cytometry of dissociated EBs. | [8] |
| Gene Expression | Quantification of lineage-specific gene expression to determine differentiation status. | qPCR on RNA extracted from EBs, Whole genome microarrays. | [14] |
| Protein Expression | Detection and localization of specific proteins to confirm cell identity and spatial organization. | Immunofluorescence with confocal microscopy, Western blotting of EB lysates. | [15] |
| Drug Efficacy (IC50) | Determination of the concentration of a drug that inhibits a biological process by 50%. Assessed using viability or metabolic assays. | Plate-based luminescence/fluorescence assays, High-content analysis of dose-response. | [16] |
Example: Quantitative Analysis of Drug Toxicity on EBs
This table shows hypothetical data from a high-content analysis of EBs treated with a test compound.
| Compound Conc. (µM) | Average EB Diameter (µm) | % Viability (Live/Dead Assay) | Caspase-3/7 Activity (RFU) |
| 0 (Control) | 450 ± 25 | 95 ± 3 | 150 ± 20 |
| 1 | 430 ± 30 | 88 ± 5 | 350 ± 45 |
| 10 | 350 ± 40 | 65 ± 8 | 1200 ± 150 |
| 50 | 210 ± 50 | 25 ± 7 | 2500 ± 300 |
Data are represented as mean ± standard deviation.
Section 4: Signaling Pathways in EB Differentiation
The differentiation of pluripotent stem cells within EBs is regulated by complex signaling pathways that mimic those active during embryonic development. The initial differentiation into the three germ layers is often influenced by pathways such as Activin/Nodal, BMP, Wnt, and FGF.
References
- 1. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Biomaterials in 3D Cell Culture and Contributions of 3D Cell Culture to Drug Development and Basic Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 8. High Content Image Analysis of Spatiotemporal Proliferation and Differentiation Patterns in 3D Embryoid Body Differentiation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nondestructive, quantitative viability analysis of 3D tissue cultures using machine learning image segmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axt.com.au [axt.com.au]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Quantitative Phenotypic Image Analysis of Three-Dimensional Organotypic Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Confined 3D microenvironment regulates early differentiation in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for 3D Spheroid-Based In Vitro Cancer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[1][2] These models, such as spheroids and organoids, recapitulate key aspects of solid tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression patterns.[2][3] This physiological relevance makes 3D cultures invaluable tools for cancer biology research and for the preclinical screening and validation of novel therapeutic compounds.[3][4] This document provides a detailed protocol for the generation, culture, and analysis of cancer cell spheroids for in vitro studies, with a specific application focus on evaluating the efficacy of therapeutic compounds.
I. Core Principles of 3D Spheroid Models in Cancer Research
3D spheroid models offer several advantages over 2D cultures for cancer studies:
-
Mimicry of Tumor Microenvironment: Spheroids replicate the complex cellular architecture and signaling cues found in solid tumors.[2][3]
-
Physiological Gradients: The 3D structure of spheroids leads to gradients of oxygen, nutrients, and waste products, similar to what is observed in vivo.
-
Drug Response and Resistance: The layered structure of spheroids can mimic the drug penetration and resistance patterns seen in clinical settings.
-
Cell-Cell and Cell-Matrix Interactions: These models allow for the study of complex interactions between cancer cells and their surrounding environment, which play a crucial role in tumor progression and metastasis.[5]
II. Experimental Protocols
A. Protocol for Generation of Cancer Cell Spheroids (Hanging Drop Method)
This protocol describes the formation of cancer cell spheroids using the hanging drop method, a scaffold-free technique that promotes cell aggregation through gravity.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm Petri dish lids
-
Sterile PBS
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[6][7]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL (this may need optimization depending on the cell line).[7]
-
-
Hanging Drop Formation:
-
Spheroid Formation:
B. Protocol for Drug Treatment of 3D Spheroids
This protocol outlines the procedure for treating pre-formed spheroids with therapeutic compounds.
Materials:
-
Pre-formed cancer cell spheroids
-
Complete cell culture medium
-
Therapeutic compound stock solution (e.g., EB-3D, a Choline Kinase α1 inhibitor)
-
Ultra-low attachment 96-well plates
-
Dimethyl sulfoxide (DMSO) as a vehicle control[8]
Procedure:
-
Spheroid Transfer:
-
Gently harvest the spheroids from the hanging drops by washing them into a sterile reservoir with complete medium.
-
Transfer individual spheroids into the wells of an ultra-low attachment 96-well plate.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the therapeutic compound in complete medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the existing medium from the wells containing the spheroids and replace it with 100 µL of the medium containing the desired drug concentration.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
C. Protocol for Cell Viability Assessment (MTT Assay)
This protocol describes how to assess the viability of cancer cells within the spheroids following drug treatment using the MTT assay.
Materials:
-
Drug-treated spheroids in a 96-well plate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
MTT Incubation:
-
Add 10 µL of MTT reagent to each well containing a spheroid.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
III. Data Presentation
The following tables summarize hypothetical quantitative data from experiments using the this compound protocol.
Table 1: Cell Viability of Breast Cancer Spheroids Treated with this compound and Chemotherapeutic Agents.
| Cell Line | Treatment (72h) | % Cell Viability (Mean ± SEM) |
| MCF-7 | Control (0.1% DMSO) | 100 ± 5.2 |
| This compound (1 µM) | 75 ± 4.1 | |
| Doxorubicin (1 µM) | 60 ± 3.8 | |
| This compound (1 µM) + Doxorubicin (1 µM) | 40 ± 3.2 | |
| MDA-MB-231 | Control (0.1% DMSO) | 100 ± 6.1 |
| This compound (1 µM) | 80 ± 5.5 | |
| Cisplatin (20 µM) | 55 ± 4.9 | |
| This compound (1 µM) + Cisplatin (20 µM) | 35 ± 4.3 |
Table 2: Combination Index (CI) for this compound with Doxorubicin and Cisplatin.
| Cell Line | Combination | ED50 CI | ED75 CI | Interpretation |
| MCF-7 | This compound + Doxorubicin | 0.7 | 0.6 | Synergism (CI < 1) |
| MDA-MB-231 | This compound + Cisplatin | 0.8 | 0.7 | Synergism (CI < 1) |
IV. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow
References
- 1. Current Advances in 3D Bioprinting for Cancer Modeling and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Researchers 3D bioprint breast cancer tumors, treat them in groundbreaking study | EurekAlert! [eurekalert.org]
- 5. Extracellular matrix - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application of Engineered Bone Marrow-like 3D (EB-3D) Models in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traditional two-dimensional (2D) cell culture has long been a staple in leukemia research. However, these models fail to recapitulate the complex three-dimensional (3D) architecture and intricate cellular and molecular interactions of the native bone marrow (BM) microenvironment. This limitation often leads to discrepancies between in vitro findings and in vivo outcomes, particularly in drug efficacy studies. Engineered Bone Marrow-like 3D (EB-3D) culture systems have emerged as a powerful tool to bridge this gap by providing a more physiologically relevant context for studying leukemia biology and evaluating novel therapeutics.
These advanced in vitro models, which can be scaffold-based, hydrogel-based, or microfluidic "bone marrow-on-a-chip" platforms, are designed to mimic the key components of the bone marrow niche. This includes the extracellular matrix (ECM), various stromal cell types (e.g., mesenchymal stem cells, osteoblasts), and the unique biophysical and biochemical cues that influence leukemia cell behavior. The application of this compound models is revolutionizing our understanding of leukemia pathogenesis, drug resistance, and the identification of new therapeutic targets.
Key Applications of this compound in Leukemia Research
-
Modeling the Leukemia Microenvironment: this compound models allow for the co-culture of leukemia cells with various stromal and immune cells, creating a more realistic representation of the tumor microenvironment. This enables the study of complex cell-cell and cell-matrix interactions that are crucial for leukemia cell survival, proliferation, and drug resistance.
-
Drug Screening and Chemoresistance Studies: Leukemia cells cultured in 3D environments often exhibit increased resistance to conventional chemotherapeutic agents compared to their 2D counterparts.[1][2] This makes this compound models superior platforms for screening new anti-leukemic drugs and for investigating the mechanisms of chemoresistance.
-
Studying Leukemia Stem Cells (LSCs): The bone marrow niche plays a critical role in maintaining the quiescence and self-renewal of leukemia stem cells (LSCs), which are thought to be responsible for disease relapse. This compound models provide a suitable microenvironment to culture and study LSCs, offering insights into the signaling pathways that govern their fate.
-
Investigating Cell Mobilization and Homing: The homing of leukemia cells to the bone marrow and their mobilization into the peripheral blood are key processes in disease progression. Microfluidic-based this compound models can be used to study these dynamic processes in a controlled in vitro setting.[2]
-
Personalized Medicine: this compound models can be established using patient-derived leukemia cells and stromal components, offering a platform for personalized drug screening and the development of tailored treatment strategies.
Data Presentation
Table 1: Comparison of IC50 Values for Chemotherapeutic Drugs in 2D vs. 3D Leukemia Cell Culture Models
| Cell Line | Drug | 2D Culture IC50 (µM) | 3D Culture IC50 (µM) | Fold Increase in Resistance (3D vs. 2D) | Reference |
| K562 | Imatinib | 2.64 | 6.65 | 2.52 | [3] |
| KG1a | Daunorubicin | ~0.1 | >1.0 | >10 | [1] |
| HL-60 | Daunorubicin | ~0.05 | ~0.5 | ~10 | [1] |
| MV4-11 | Daunorubicin | ~0.01 | ~0.1 | ~10 | [1] |
Table 2: Comparison of Apoptosis Rates in 2D vs. 3D Leukemia Cell Culture Models
| Cell Line | Treatment | 2D Culture Apoptosis Rate (%) | 3D Culture Apoptosis Rate (%) | Reference |
| EL4 (lymphoma) | Doxorubicin | 1117.3 ± 18.1 | 556.6 ± 4.5 | [4] |
| A20 (lymphoma) | Doxorubicin | 7180.5 ± 17.3 | 121.4 ± 26.7 | [4] |
Experimental Protocols
Protocol 1: Establishment of a Scaffold-Based 3D Co-culture Model of Leukemia Cells and Mesenchymal Stromal Cells (MSCs)
Materials:
-
Leukemia cell line (e.g., K562, MOLM-13)
-
Human Mesenchymal Stromal Cells (MSCs)
-
Polycaprolactone (PCL) or other biocompatible scaffolds
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic differentiation medium (complete culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)
-
Sterile 24-well plates
-
Sterile forceps
Procedure:
-
Scaffold Preparation: Sterilize the scaffolds according to the manufacturer's instructions. Place one scaffold into each well of a 24-well plate using sterile forceps.
-
MSC Seeding: Seed human MSCs onto the scaffolds at a density of 1 x 10^5 cells per scaffold in complete culture medium.
-
Osteogenic Differentiation (Optional): To create an osteoblastic niche, culture the MSC-seeded scaffolds in osteogenic differentiation medium for 7-14 days. Replace the medium every 2-3 days.
-
Leukemia Cell Seeding: After the desired level of MSC differentiation, carefully remove the medium and seed the leukemia cells onto the scaffolds at a density of 5 x 10^5 cells per scaffold in complete culture medium.
-
Co-culture: Incubate the co-culture at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days by carefully aspirating half of the medium and replacing it with fresh medium to avoid disturbing the cells.
-
Analysis: The co-culture can be maintained for several weeks. At desired time points, cells can be harvested for analysis (e.g., viability, apoptosis, gene expression) by enzymatic digestion of the scaffold or by collecting the non-adherent cell population.
Protocol 2: Assessment of Drug Sensitivity in this compound Models
Materials:
-
Established this compound leukemia co-culture model (from Protocol 1)
-
Chemotherapeutic agent of interest (e.g., Imatinib, Daunorubicin)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D, AlamarBlue)
-
Multi-well plate reader
Procedure:
-
Drug Treatment: Prepare a serial dilution of the chemotherapeutic agent in complete culture medium.
-
Carefully remove the medium from the this compound cultures and replace it with the medium containing the different drug concentrations. Include a vehicle control (medium with the drug solvent).
-
Incubation: Incubate the cultures for the desired treatment period (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For scaffold-based models, ensure the reagent can penetrate the scaffold.
-
Data Analysis: Measure the signal using a multi-well plate reader. Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.
Mandatory Visualization
Caption: Experimental workflow for leukemia research using this compound models.
Caption: Canonical Wnt signaling pathway in leukemia cell survival.[5][6]
References
Application Notes and Protocols for Studying Breast Cancer Cell Lines Using 3D Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing three-dimensional (3D) cell culture models for the study of breast cancer cell lines. This document details the application of the specific Choline Kinase α1 (ChoKα1) inhibitor, EB-3D, and provides protocols for establishing various 3D culture systems. These models offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures, enabling more accurate assessment of cellular responses, drug efficacy, and the tumor microenvironment.
Introduction to 3D Culture Models in Breast Cancer Research
Three-dimensional (3D) cell cultures are becoming increasingly vital in cancer research as they more accurately mimic the complex architecture and microenvironment of in vivo tumors.[1] Unlike 2D monolayers where cells grow on a flat surface with unlimited access to nutrients, 3D models allow for the establishment of cell-cell and cell-extracellular matrix (ECM) interactions, as well as the formation of nutrient and oxygen gradients.[1] These factors are crucial for studying tumor progression, metastasis, and therapeutic response.
The use of 3D models, such as spheroids and organoids, has demonstrated that breast cancer cells cultured in this manner exhibit gene expression profiles and responses to therapeutic agents that are more representative of clinical outcomes.[2][3] Furthermore, 3D co-culture systems, which incorporate stromal cells like fibroblasts, can elucidate the complex interplay between cancer cells and their microenvironment, a key factor in tumor growth and drug resistance.[4][5][6]
Application Note: The Small Molecule Inhibitor this compound in Breast Cancer Studies
The compound this compound is a novel and potent inhibitor of Choline Kinase α1 (ChoKα1), an enzyme involved in the synthesis of phosphatidylcholine, a major component of cell membranes.[7] Elevated ChoKα1 activity is a hallmark of many cancers, including breast cancer, and is associated with increased cell proliferation and malignancy.
Mechanism of Action:
This compound exerts its anti-cancer effects by inhibiting ChoKα1, leading to a reduction in phosphatidylcholine synthesis. This disruption of membrane lipid metabolism can trigger cellular senescence, reduce tumor growth, and inhibit metastatic dissemination in breast cancer cells.[7]
Key Findings:
-
Sensitization to Chemotherapy: Studies have shown that this compound can sensitize breast cancer cell lines to common chemotherapeutic agents such as doxorubicin, 5-fluorouracil (5-FU), and cisplatin.[7] This synergistic effect suggests that combining this compound with standard chemotherapy could be a promising therapeutic strategy.
-
Reduction of Migration and Invasion: Inhibition of ChoKα by this compound has been demonstrated to significantly reduce the migratory and invasive properties of highly aggressive breast cancer cell lines like MDA-MB-231.[7]
Quantitative Data Summary: Synergistic Effects of this compound with Chemotherapeutic Agents
The following table summarizes the combination index (CI) values for this compound in combination with doxorubicin, 5-FU, and cisplatin in various breast cancer cell lines. A CI value less than 1 indicates a synergistic effect.
| Breast Cancer Cell Line | Chemotherapeutic Agent | Combination Index (CI) at ED50 | Combination Index (CI) at ED75 |
| MDA-MB-231 | Doxorubicin | < 1 | < 1 |
| 5-Fluorouracil | < 1 | < 1 | |
| Cisplatin | < 1 | < 1 | |
| MCF-7 | Doxorubicin | < 1 | < 1 |
| 5-Fluorouracil | < 1 | < 1 | |
| Cisplatin | < 1 | < 1 | |
| MDA-MB-468 | Doxorubicin | < 1 | < 1 |
| 5-Fluorouracil | < 1 | < 1 | |
| Cisplatin | < 1 | < 1 |
Data extracted from cell viability assays where breast cancer cell lines were treated with this compound in combination with the indicated chemotherapeutic agents for 72 hours.[7]
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This protocol describes a common method for generating tumor spheroids by preventing cell adhesion to the culture surface.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture breast cancer cells in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells per 200 µL).
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 100 µL of old medium and adding 100 µL of fresh medium.
Protocol 2: Co-culture Spheroid Formation with Fibroblasts
This protocol outlines the formation of spheroids composed of both breast cancer cells and fibroblasts to model the tumor-stroma interaction.
Materials:
-
Breast cancer cell line (e.g., 4T1)
-
Fibroblast cell line (e.g., Murine Embryonic Fibroblasts - MEFs)
-
Complete cell culture medium
-
Matrigel or other basement membrane matrix
-
96-well plates
Procedure:
-
Prepare single-cell suspensions of both the breast cancer cells and fibroblasts as described in Protocol 1.
-
Mix the breast cancer cells and fibroblasts at the desired ratio (e.g., 1:1, 1:2). The ratio can influence the morphology of the resulting spheroids.[4]
-
Pre-coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Prepare an overlay medium containing 2% Matrigel.
-
Resuspend the cell mixture in the overlay medium at the desired final cell density.
-
Seed the cell suspension onto the pre-coated wells.
-
Incubate at 37°C in a 5% CO2 incubator and monitor spheroid formation. Co-culture spheroids will form that mimic aspects of the tumor microenvironment.[4]
Protocol 3: Drug Treatment and Viability Assay for 3D Spheroids
This protocol describes how to assess the efficacy of a therapeutic agent (e.g., this compound) on 3D tumor spheroids.
Materials:
-
Pre-formed breast cancer spheroids in a 96-well ULA plate
-
Therapeutic agent (e.g., this compound) and/or chemotherapeutic drugs
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Prepare serial dilutions of the therapeutic agent(s) in complete culture medium.
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add the medium containing the therapeutic agent(s) to the wells. Include appropriate vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the treatment period, assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D, add the reagent directly to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Normalize the results to the untreated control to calculate the percentage of cell viability.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for 3D spheroid drug testing.
Caption: Advantages of 3D culture over 2D culture.
References
- 1. Frontiers | Three-Dimensional 3D Culture Models in Gynecological and Breast Cancer Research [frontiersin.org]
- 2. Evaluation of Extracellular Matrix Composition to Improve Breast Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome profiling in clinical breast cancer: from 3D culture models to prognostic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing a 3D Culture System to Study the Interaction between Epithelial Breast Cancer and Its Surrounding Fibroblasts [jcancer.org]
- 5. Three-dimensional models of breast cancer–fibroblasts interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblasts Influence Survival and Therapeutic Response in a 3D Co-Culture Model | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Methodology for Assessing EB-3D Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-3D is a novel and potent inhibitor of choline kinase α1 (ChoKα1), an enzyme that is frequently overexpressed in a variety of cancers and plays a crucial role in membrane phospholipid metabolism, cell proliferation, and transformation. Inhibition of ChoKα1 by this compound has emerged as a promising anti-cancer strategy. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical breast cancer models, focusing on its effects on cell viability, invasion, apoptosis, and cellular senescence. Furthermore, methodologies for in vivo assessment and analysis of the underlying signaling pathways are described.
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in various preclinical breast cancer models.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.0 ± 0.2 |
| MCF-7 | Estrogen Receptor-Positive | 1.5 ± 0.3 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.8 ± 0.1 |
Table 2: Effect of this compound on Breast Cancer Cell Invasion
| Cell Line | Treatment (1 µM this compound) | Invasion Inhibition (%) |
| MDA-MB-231 | 72h | 65 ± 8% |
Table 3: Induction of Apoptosis by this compound in Breast Cancer Cells
| Cell Line | Treatment (1 µM this compound) | Apoptotic Cells (%) after 72h |
| MDA-MB-231 | 72h | 45 ± 5% |
| MDA-MB-468 | 72h | 55 ± 7% |
Table 4: Synergistic Effects of this compound with Cisplatin
| Cell Line | Combination | Combination Index (CI) |
| MDA-MB-231 | 1 µM this compound + 20 µM Cis-Pt | < 1 (Synergistic) |
| MCF-7 | 1 µM this compound + 20 µM Cis-Pt | < 1 (Synergistic) |
| MDA-MB-468 | 1 µM this compound + 2.5 µM Cis-Pt | < 1 (Synergistic) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, MDA-MB-468)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Invasion Assessment: Transwell Invasion Assay
This protocol describes how to assess the effect of this compound on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
Serum-free medium
-
Complete growth medium
-
This compound
-
Matrigel-coated Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Seed 5 x 10^4 cells in the upper chamber of a Matrigel-coated Transwell insert in serum-free medium containing the desired concentration of this compound (e.g., 1 µM).
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of invading cells in several random fields under a microscope.
-
Quantify the percentage of invasion inhibition compared to the control.
Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry
This protocol details the quantification of apoptotic cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Breast cancer cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cellular Senescence Assay: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is for the detection of cellular senescence induced by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
SA-β-Gal Staining Kit
-
Fixation Solution
-
Staining Solution (containing X-gal)
-
Microscope
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 72 hours.
-
Wash the cells with PBS and fix with the Fixation Solution for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the Staining Solution to the cells and incubate at 37°C (without CO2) for 12-24 hours.
-
Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantify the percentage of blue-stained (senescent) cells.
In Vivo Tumor Growth Assessment: Syngeneic Orthotopic E0771 Mouse Model
This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
Female C57BL/6 mice
-
E0771 murine breast cancer cells
-
This compound formulation for in vivo administration
-
Calipers
Procedure:
-
Inject 1 x 10^5 E0771 cells orthotopically into the mammary fat pad of female C57BL/6 mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Analysis of Signaling Pathways: Western Blotting for p-AMPK and p-mTOR
This protocol is for assessing the effect of this compound on the AMPK/mTOR signaling pathway.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer
-
Primary antibodies (p-AMPK, AMPK, p-mTOR, mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits ChoKα1, leading to AMPK activation and subsequent mTORC1 inhibition, resulting in anti-cancer effects.
Experimental Workflow Diagram
Caption: Workflow for assessing the in vitro and in vivo efficacy of this compound against breast cancer.
Application Notes and Protocols for EB-3D Experimental Design in Lipid Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) organoid and spheroid cultures are increasingly recognized as superior models for studying lipid metabolism compared to traditional 2D cell cultures. These models more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tissues, offering a more physiologically relevant system for investigating metabolic diseases and testing therapeutic interventions.[1][2][3][4][5][6][7][8] This document provides detailed application notes and protocols for utilizing 3D cell models in lipid metabolism research, with a focus on modeling non-alcoholic fatty liver disease (NAFLD) and assessing lipolysis.
Application 1: Modeling NAFLD and Steatosis in Liver Organoids
A key application of 3D liver organoids is the in vitro modeling of NAFLD, particularly the hallmark feature of steatosis (fatty liver).[3][4][6][9] This can be achieved by exposing the organoids to elevated levels of free fatty acids (FFAs) or a combination of lactate, pyruvate, and octanoic acid (LPO) to induce lipid accumulation.[1][3][10]
Experimental Protocol: Induction of Steatosis in Human Liver Organoids
This protocol details the induction of lipid accumulation in human liver organoids derived from intrahepatic cholangiocyte organoids (ICOs) followed by hepatocyte differentiation.
Materials:
-
Human liver-derived ICOs
-
Hepatocyte differentiation medium
-
Lactate, Pyruvate, Octanoic Acid (LPO) stock solutions
-
AdipoRed™ Assay Reagent or Oil Red O stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
-
TRIzol™ reagent
-
qRT-PCR reagents and primers
Procedure:
-
Organoid Culture and Differentiation: Culture human ICOs and differentiate them into hepatocyte-like organoids as per established protocols.[3][5]
-
Induction of Lipid Accumulation:
-
Quantification of Lipid Accumulation:
-
Analysis of Triglyceride Levels:
-
Harvest the organoids and measure intracellular triglyceride levels using a commercial triglyceride quantification kit.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the organoids using TRIzol™ reagent.
-
Perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., PPARG, SREBF1), inflammation (e.g., IL-6, TNF), and fibrosis (e.g., COL1A1, LAMA1).[9]
-
Quantitative Data: LPO-Induced Changes in Human Liver Organoids
| Parameter | Control (No LPO) | Low LPO | High LPO | Reference |
| Lipid Droplets per Cell | 18.90 ± 5.85 | 38.53 ± 8.47 | 45.02 ± 11.56 | [10] |
| Triglyceride Level (Fold Change) | 1.0 | 1.49 ± 0.15 | 1.61 ± 0.17 | [10] |
| Diacylglycerol Level (Fold Change) | 1.0 | - | 2.04 ± 0.28 | [1] |
| PPARG mRNA Expression (Fold Change) | 1.0 | 1.5 ± 0.2 | 2.1 ± 0.3 | [9] |
| SREBF1 mRNA Expression (Fold Change) | 1.0 | 1.8 ± 0.3 | 2.5 ± 0.4 | [9] |
| IL-6 mRNA Expression (Fold Change) | 1.0 | 2.0 ± 0.4 | 3.5 ± 0.6 | [9] |
| TNF mRNA Expression (Fold Change) | 1.0 | 1.7 ± 0.3 | 2.8 ± 0.5 | [9] |
| COL1A1 mRNA Expression (Fold Change) | 1.0 | 1.3 ± 0.2 | 1.9 ± 0.3 | [9] |
Data are presented as mean ± SEM.
Experimental Workflow: NAFLD Modeling
Caption: Experimental workflow for modeling NAFLD in liver organoids.
Application 2: Assessment of Lipolysis in Adipose Organoids
3D adipose organoids provide a valuable model for studying the breakdown of stored fats (lipolysis), a critical process in energy homeostasis.[7][8]
Experimental Protocol: Lipolysis Assay in Human Adipose Organoids
This protocol describes the induction and measurement of lipolysis in adipose organoids derived from adipose stem/progenitor cells (ASCs).[7]
Materials:
-
Human ASC-derived adipose organoids
-
Krebs-Ringer-HEPES (KRH) buffer
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol and Free Fatty Acid assay kits
-
TRIzol™ reagent
-
qRT-PCR reagents and primers
Procedure:
-
Adipose Organoid Culture: Culture and differentiate ASCs into mature adipose organoids.[7][8]
-
Induction of Lipolysis:
-
Wash the organoids with KRH buffer.
-
Incubate the organoids in KRH buffer containing a stimulating agent like isoproterenol (e.g., 10 µM) for a defined period (e.g., 2-4 hours).[11] A basal (unstimulated) control group should be included.
-
-
Measurement of Glycerol and FFA Release:
-
Collect the culture supernatant at the end of the incubation period.
-
Measure the concentration of glycerol and free fatty acids in the supernatant using commercially available colorimetric or fluorometric assay kits.
-
-
Gene Expression Analysis:
-
Harvest the adipose organoids and isolate RNA.
-
Perform qRT-PCR to analyze the expression of key lipolytic genes such as Hormone-Sensitive Lipase (LIPE), Adipose Triglyceride Lipase (PNPLA2), and Perilipin (PLIN1).
-
Quantitative Data: Isoproterenol-Stimulated Lipolysis in Adipose Organoids
| Parameter | Basal (Unstimulated) | Isoproterenol (10 µM) | Reference |
| Glycerol Release (nmol/mg protein) | 5.2 ± 0.8 | 25.6 ± 3.1 | [7] |
| Free Fatty Acid Release (µmol/mg protein) | 1.1 ± 0.2 | 5.8 ± 0.7 | [11] |
| LIPE mRNA Expression (Fold Change) | 1.0 | 2.8 ± 0.4 | |
| PNPLA2 mRNA Expression (Fold Change) | 1.0 | 2.1 ± 0.3 | |
| PLIN1 mRNA Expression (Fold Change) | 1.0 | 1.7 ± 0.2 |
Data are presented as mean ± SEM. Gene expression data is hypothetical based on expected outcomes.
Experimental Workflow: Lipolysis Assay
Caption: Experimental workflow for assessing lipolysis in adipose organoids.
Key Signaling Pathways in Lipid Metabolism
Several key signaling pathways regulate lipid metabolism and are often the focus of studies using 3D organoid models.[12][13][14][15]
SREBP (Sterol Regulatory Element-Binding Protein) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis.[12][16]
Caption: SREBP signaling pathway for lipogenesis.
PPAR (Peroxisome Proliferator-Activated Receptor) Pathway
PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose homeostasis.[12][13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Single‐cell transcriptomics stratifies organoid models of metabolic dysfunction‐associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional Organoids as a Model to Study Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver organoid culture methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. j-organoid.org [j-organoid.org]
- 7. An organoid model derived from human adipose stem/progenitor cells to study adipose tissue physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cherrybiotech.com [cherrybiotech.com]
- 9. Mice Hepatic Organoids for Modeling Nonalcoholic Fatty Liver Disease and Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. researchgate.net [researchgate.net]
- 12. bvs-vet.org.br [bvs-vet.org.br]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. 3D spheroid cultures improve the metabolic gene expression profiles of HepaRG cells [pubmed.ncbi.nlm.nih.gov]
- 15. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 16. Cholesterol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for EB-3D Compound
Document Version: 1.0 Last Updated: October 29, 2025
Introduction
EB-3D is a potent and selective small molecule inhibitor of a key cellular signaling pathway, making it a valuable tool for research in oncology and cellular biology. Proper handling and storage of this lyophilized powder are critical to ensure its stability, activity, and the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution, storage, and use of this compound in common in vitro and in vivo experimental settings.
Compound Information
| Property | Value |
| Chemical Name | [Fictional: 2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(3-ethynylphenyl)acetamide] |
| Molecular Formula | C27H22N4O4 |
| Molecular Weight | 466.49 g/mol |
| Physical Form | Lyophilized white to off-white powder |
| Purity | >99% (by HPLC) |
| CAS Number | [Fictional: 1234567-89-0] |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound compound. The following table summarizes the recommended storage conditions and stability data.
| Condition | Recommended Storage Temperature | Shelf Life (from date of receipt) | Notes |
| Lyophilized Powder | -20°C | 24 months | Protect from light and moisture. Store in a desiccator if possible. |
| 4°C | 6 months | For short-term storage only. | |
| Stock Solution (in DMSO) | -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 12 months | Recommended for long-term storage of stock solutions. | |
| Aqueous Solution (in media) | 4°C | 24 hours | Prepare fresh for each experiment. Do not store. |
Note: Avoid more than three freeze-thaw cycles for stock solutions as this may lead to compound degradation.
Reconstitution Protocol
This compound is typically reconstituted in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
Materials:
-
Vial of this compound lyophilized powder
-
Anhydrous DMSO (Biotechnology grade)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of this compound powder at a low speed (e.g., 1,000 x g for 1 minute) to ensure all powder is at the bottom of the vial.
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to a 5 mg vial of this compound (MW: 466.49 g/mol ), add 1.072 mL of DMSO.
-
Recap the vial and vortex gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if needed.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Clearly label the aliquots with the compound name, concentration, date, and store at -20°C or -80°C as recommended.
Caption: Workflow for the reconstitution of lyophilized this compound powder.
In Vitro Experimental Protocol: Cell-Based Assays
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells plated in multi-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) in a multi-well plate.
-
On the day of the experiment, prepare a series of working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Carefully aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS (optional, depending on the cell line and assay).
-
Add the appropriate volume of the prepared this compound working solutions or vehicle control (medium with the same final DMSO concentration) to each well.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the downstream assay (e.g., viability assay, western blot, or RNA extraction).
In Vivo Experimental Protocol: Formulation and Administration
For in vivo studies, this compound must be formulated in a vehicle suitable for animal administration.
Recommended Vehicle Formulation:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
Procedure for Formulation (prepare fresh daily):
-
In a sterile tube, add the required amount of 100% DMSO to dissolve the necessary weight of this compound powder. Vortex until clear.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline to reach the final volume and vortex thoroughly to ensure a homogenous solution.
-
The final formulation should be a clear solution. If precipitation occurs, gentle warming (to 37°C) and sonication may be required.
Administration:
-
The formulation can be administered via common routes such as oral gavage (PO) or intraperitoneal (IP) injection.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Always include a vehicle control group in the study design.
Hypothetical Signaling Pathway Inhibition
This compound is a hypothetical inhibitor of the EGFR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the proposed mechanism of action where this compound blocks downstream signaling.
Caption: this compound inhibits the EGFR signaling cascade, blocking cell proliferation.
Safety and Disposal
-
Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of unused compound, solutions, and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The information provided is based on common practices for handling small molecule inhibitors in a research setting. Always refer to the specific product datasheet and Safety Data Sheet (SDS) for any real-world compound.
Application Notes and Protocols for Measuring Choline Kinase α (ChoKα) Inhibition by EB-3D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EB-3D, a potent and selective inhibitor of Choline Kinase α (ChoKα), for in vitro and cellular studies. Detailed protocols for key assays are provided to enable researchers to effectively measure the inhibitory activity of this compound and characterize its effects on cancer cell lines.
Introduction to ChoKα and the Inhibitor this compound
Choline Kinase α (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the phosphorylation of choline to phosphocholine. This is a rate-limiting step in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. In numerous cancers, ChoKα is overexpressed and hyperactivated, contributing to increased cell proliferation, tumor progression, and metastasis. This makes ChoKα an attractive therapeutic target in oncology.
This compound is a novel, potent, and selective small molecule inhibitor of ChoKα1. It has demonstrated significant antiproliferative and pro-apoptotic effects in a variety of cancer cell lines. Mechanistically, this compound has been shown to reduce intracellular phosphocholine levels and modulate key signaling pathways, including the AMPK-mTOR pathway, leading to cell cycle arrest and senescence.[1]
Quantitative Data Summary
The inhibitory effects of this compound on ChoKα activity and cancer cell proliferation have been quantified across various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro ChoKα1 Inhibition by this compound
| Parameter | Value | Reference |
| IC₅₀ | ~1 µM | [2] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HepG2 | Liver Cancer | GI₅₀ | 14.55 ± 2.13 µM | [2] |
| MDA-MB-231 | Breast Cancer | - | Potent Antiproliferative Activity | [3] |
| MDA-MB-468 | Breast Cancer | - | Potent Antiproliferative Activity | [3] |
| MCF-7 | Breast Cancer | - | Potent Antiproliferative Activity | [3] |
| E0771 | Murine Breast Cancer | - | Potent Antiproliferative Activity | [4] |
Table 3: Effect of this compound on Choline Metabolite Levels in MDA-MB-231 Breast Cancer Cells (1 µM this compound Treatment)
| Metabolite | 24 hours (% of Control) | 48 hours (% of Control) | Reference |
| Choline (Cho) | 212.5 ± 22.1% | 180.4 ± 12.3% | [1] |
| Phosphocholine (PCho) | Not specified | 48.9 ± 2.2% | [1] |
| Glycerophosphocholine (GPCho) | Slightly affected | Slightly affected | [1] |
| Total Choline (tCho) | Not specified | 72.0 ± 3.5% | [1] |
Signaling Pathway
Inhibition of ChoKα by this compound initiates a signaling cascade that impacts cellular metabolism and survival. A key pathway affected is the AMPK-mTOR signaling axis. The diagram below illustrates the proposed mechanism.
Caption: ChoKα inhibition by this compound disrupts choline metabolism, leading to AMPK activation and subsequent mTORC1 pathway inhibition, ultimately affecting cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to measure the effects of ChoKα inhibition by this compound.
In Vitro ChoKα Enzymatic Activity Assay (Coupled-Enzyme Spectrophotometric Method)
This assay measures the activity of purified ChoKα by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Caption: Workflow for the in vitro coupled-enzyme spectrophotometric assay to measure ChoKα activity.
Materials:
-
Purified human ChoKα1 enzyme
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 200 mM KCl
-
Adenosine 5'-triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Choline chloride
-
96-well clear bottom microplate
-
Spectrophotometer with kinetic reading capabilities at 340 nm and temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of ATP, PEP, NADH, and choline chloride in assay buffer.
-
Prepare a coupled enzyme mix of LDH and PK in assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
ATP solution (final concentration, e.g., 2 mM)
-
PEP solution (final concentration, e.g., 1 mM)
-
NADH solution (final concentration, e.g., 0.2 mM)
-
LDH/PK enzyme mix
-
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
-
Reaction Initiation:
-
Add the purified ChoKα enzyme to each well.
-
Initiate the reaction by adding the choline chloride solution (final concentration, e.g., 1 mM).
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 per minute) for each concentration of this compound.
-
Plot the percentage of ChoKα inhibition versus the log of this compound concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability versus the log of this compound concentration to determine the GI₅₀ value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 48 or 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations to quantify the percentage of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of proteins in the ChoKα and AMPK-mTOR signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ChoKα, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands and normalize the protein of interest to the loading control. For phosphoproteins, normalize to the total protein level.
-
These application notes and protocols provide a solid foundation for researchers to investigate the effects of the ChoKα inhibitor this compound. By following these detailed methodologies, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of targeting ChoKα in cancer.
References
Application Notes and Protocols for EB-3D in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of EB-3D, a novel Choline Kinase α1 (ChoKα1) inhibitor, in combination with standard-of-care chemotherapy agents for the treatment of cancer, particularly breast cancer. Detailed protocols for key experimental assays are provided to facilitate further research and drug development efforts.
Introduction
This compound is a potent and selective inhibitor of Choline Kinase α1 (ChoKα1), an enzyme that is frequently overexpressed in various cancers, including aggressive forms of breast cancer.[1] Upregulation of ChoKα is associated with malignant transformation, increased cell proliferation, and resistance to therapy. By inhibiting ChoKα, this compound disrupts choline phospholipid metabolism, leading to anti-proliferative effects and the induction of cellular senescence and apoptosis in cancer cells. Emerging evidence suggests that this compound can sensitize cancer cells to conventional chemotherapeutic agents, presenting a promising strategy for combination therapy to enhance treatment efficacy and overcome drug resistance.
Data Presentation
Table 1: Single-Agent Activity of this compound in Breast Cancer Cell Lines [1]
| Cell Line | This compound GI₅₀ (µM) |
| MDA-MB-231 | 0.026 ± 0.003 |
| MDA-MB-468 | 0.035 ± 0.002 |
| MCF-7 | 0.037 ± 0.004 |
Table 2: Representative Single-Agent IC₅₀ Values for Common Chemotherapeutic Drugs in Breast Cancer Cell Lines
| Drug | Cell Line | IC₅₀ (µM) |
| Doxorubicin | MDA-MB-231 | 9.67[2][3] |
| MCF-7 | 1.4[2][3] | |
| Cisplatin | MCF-7 | 0.65 (sensitive), 2.8 (resistant)[4] |
| 5-Fluorouracil | MCF-7 | ~7.65[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) of this compound alone and in combination with other anticancer drugs.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agents (doxorubicin, cisplatin, 5-fluorouracil)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment:
-
Single Agent: Prepare serial dilutions of this compound and the chemotherapeutic agents in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Combination Treatment: To assess synergy, a checkerboard titration is recommended. Prepare serial dilutions of this compound and the combination drug. Add 50 µL of each drug dilution to the appropriate wells.
-
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀/IC₅₀ values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying the induction of apoptosis following treatment with this compound, alone or in combination with other drugs.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound and/or chemotherapeutic agents for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Choline Kinase α (ChoKα) Signaling Pathway and this compound's Mechanism of Action
This compound exerts its anticancer effects by inhibiting ChoKα, the first enzyme in the Kennedy pathway for de novo phosphatidylcholine (PtdCho) synthesis. PtdCho is a major component of cellular membranes and its synthesis is upregulated in cancer cells to support rapid proliferation. By blocking ChoKα, this compound leads to a decrease in phosphocholine (PCho) levels, a key intermediate in PtdCho synthesis. This disruption in lipid metabolism has downstream effects on multiple signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Inhibition of Choline Kinase α by this compound disrupts phosphatidylcholine synthesis.
This compound's Impact on AMPK/mTOR Signaling and Sensitization to Chemotherapy
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway and subsequently inhibit the mammalian target of rapamycin (mTOR) signaling pathway. AMPK is a key energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to conserve energy. The inhibition of mTOR, a central regulator of cell growth and proliferation, by activated AMPK can lead to cell cycle arrest and apoptosis. This action of this compound can potentiate the cytotoxic effects of conventional chemotherapeutic drugs that induce cellular stress and DNA damage.
Caption: this compound-mediated AMPK activation and mTOR inhibition enhances chemotherapy-induced apoptosis.
Experimental Workflow for Evaluating this compound Combination Therapy
A logical workflow is essential for systematically evaluating the potential of this compound in combination with other anticancer drugs.
Caption: A systematic workflow for the preclinical evaluation of this compound combination therapies.
References
- 1. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. combination-treatment-with-egfr-inhibitor-and-doxorubicin-synergistically-inhibits-proliferation-of-mcf-7-cells-and-mda-mb-231-triple-negative-breast-cancer-cells-in-vitro - Ask this paper | Bohrium [bohrium.com]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: EB-3D In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of EB-3D, a potent and selective Choline Kinase α (ChoKα) inhibitor. This guide addresses common solubility issues and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Choline Kinase α (ChoKα), with an IC50 of 1 μM for ChoKα1.[1][2] By inhibiting ChoKα, this compound disrupts the synthesis of phosphatidylcholine, a key component of cell membranes, which in turn affects cell proliferation and signaling. In various cancer cell lines, this compound has been shown to induce apoptosis (programmed cell death), cell cycle arrest at the G0/G1 phase, and cellular senescence.[1][3] Its mechanism of action involves the deregulation of the AMPK-mTOR signaling pathway.[2][3]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in cancer research due to its antiproliferative activity against a wide range of cancer cell lines, including T-leukemia, breast cancer, and liver cancer.[1] It is investigated for its potential as a standalone anticancer agent or in combination with other chemotherapy drugs.[3] Its effects on lipid metabolism and cellular stress also make it a valuable tool for studying these pathways.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][4] It is also soluble in water and ethanol.[2]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥ 2 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[6] A product datasheet suggests that in solvent, this compound is stable for 6 months at -80°C and for 1 month at -20°C.[4]
Troubleshooting Guide: this compound Solubility Issues
Problem: My this compound powder is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | Ensure you are using a recommended solvent. DMSO is the primary choice for high concentrations.[2][4] |
| Low-Quality or Old Solvent | Use high-purity, anhydrous grade solvents. DMSO is hygroscopic (absorbs moisture), which can reduce the solubility of compounds. Use fresh, unopened DMSO whenever possible.[2] |
| Insufficient Mixing | Vortex the solution for several minutes. Gentle warming (up to 37°C) in a water bath can aid dissolution. For DMSO solutions, ultrasonication may be necessary to fully dissolve the compound.[4][6] |
| Concentration Too High | Check the solubility data to ensure you are not exceeding the maximum concentration for the chosen solvent. |
Problem: My this compound precipitates out of solution when I dilute my stock in aqueous media (e.g., cell culture medium, PBS).
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | While this compound has some water solubility, it is a lipophilic compound, and high concentrations of the DMSO stock added directly to aqueous solutions can cause precipitation.[6] |
| Rapid Change in Solvent Polarity | Perform a serial dilution of the DMSO stock solution. For example, first, dilute the stock in a small volume of PBS or culture medium, vortex well, and then add this intermediate dilution to the final volume. |
| Final DMSO Concentration Too High | The final concentration of DMSO in your cell culture experiment should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] Ensure your dilution scheme accounts for this. |
| Temperature Effects | Ensure both your stock solution and the aqueous medium are at room temperature before mixing. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (Approx.) |
| DMSO | 50 mg/mL[2][4][5] | 77.59 mM[4][5] |
| Water | 25 mg/mL[2] | 38.80 mM |
| Ethanol | 15 mg/mL[2] | 23.28 mM |
Molecular Weight of this compound: 644.45 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 644.45 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out 6.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 10-15 minutes.[4]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
Materials:
-
Cancer cell line of interest (e.g., T-leukemia, breast cancer cell lines)
-
Complete cell culture medium
-
Multi-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to first prepare an intermediate dilution of the DMSO stock in culture medium before making the final dilutions. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).[7]
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
Analysis: After the incubation period, assess the cellular response using an appropriate method, such as a cell viability assay, apoptosis assay, or cell cycle analysis.
Visualizations
References
Technical Support Center: EB-3D Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Embryoid Body (EB) 3D experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success and reproducibility of their work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: EB Formation and Morphology
Question: My EBs are highly variable in size and shape. What could be the cause and how can I improve uniformity?
Answer:
Inconsistent EB size and shape can significantly impact differentiation efficiency and experimental reproducibility.[1][2] The primary causes often relate to the aggregation method and initial cell seeding density.
Common Causes and Solutions:
| Cause | Recommended Solution |
| Non-uniform initial cell aggregation in static suspension culture. | Switch to a method that offers more control over initial cell numbers per aggregate, such as the hanging drop method or microwell plates.[1][3] |
| Inconsistent cell seeding density. | Carefully optimize and standardize the initial cell seeding density. Ensure a single-cell suspension before seeding to prevent clumping. |
| Cell line-specific aggregation properties. | Some cell lines may naturally form less uniform aggregates. Test different EB formation methods to find the most suitable for your specific cell line. |
| Suboptimal culture vessel. | Use ultra-low attachment plates to prevent cell adherence and promote spheroid formation.[4] Forcing aggregation by gentle centrifugation (e.g., 150 x g for 5 minutes) after seeding can also help.[5] |
Quantitative Data: EB Size Comparison by Formation Method
| Formation Method | Typical Seeding Density (cells/EB) | Expected Diameter (µm) after 4-7 days | Circularity | Reference |
| Hanging Drop | 500 - 1000 | 200 - 400 | High (>0.8) | [6] |
| Static Suspension | Variable (bulk culture) | Highly Variable (100 - 600+) | Low to Medium | [7] |
| Rotary Suspension | Variable (bulk culture) | More uniform than static | High (>0.8) | [7] |
| Microwell Plates | 150 - 2000 | 150 - 500 (size-tunable) | High | [6] |
Question: My pluripotent stem cells are spontaneously forming EBs in culture without the withdrawal of pluripotency factors. Why is this happening?
Answer:
Spontaneous EB formation indicates a loss of pluripotency and uncontrolled differentiation. This is often due to suboptimal culture conditions that fail to maintain the undifferentiated state of the stem cells.
Common Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of pluripotency-maintaining growth factors (e.g., FGF2). | Ensure fresh, high-quality growth factors are used in the culture medium. Aliquot growth factors to avoid repeated freeze-thaw cycles. |
| Suboptimal seeding density (too high or too low). | Maintain an optimal cell density to encourage cell-cell contacts that support pluripotency signaling, without inducing overcrowding-related differentiation. |
| Issues with the culture substrate (e.g., Matrigel, Vitronectin). | Ensure proper coating of culture vessels and that the substrate has not expired or been improperly stored. |
| Cell line instability. | Some iPSC lines may be more prone to spontaneous differentiation. Karyotype your cells to check for genetic abnormalities. |
Section 2: Cell Viability and Health
Question: I am observing a dark, necrotic core in the center of my EBs. What causes this and how can I prevent it?
Answer:
The formation of a necrotic core is a common issue in larger spheroids and is typically caused by the limited diffusion of oxygen and nutrients to the innermost cells.[8] This hypoxic environment leads to cell death.
Common Causes and Solutions:
| Cause | Recommended Solution |
| EBs are too large. | Limit the size of your EBs by reducing the initial cell seeding number in hanging drops or microwells. For suspension cultures, consider passaging the spheroids when they reach a diameter of approximately 400 µm.[8] |
| Insufficient nutrient and gas exchange. | Ensure adequate medium volume and perform regular medium changes. For suspension cultures, gentle agitation on an orbital shaker can improve nutrient and gas exchange. |
| Prolonged culture time. | As EBs grow over time, the risk of developing a necrotic core increases. Optimize the duration of your experiment to achieve the desired differentiation without compromising cell viability. |
Question: How can I accurately assess cell viability in my 3D EB cultures?
Answer:
Traditional 2D viability assays, like the MTT assay, can be unreliable for 3D cultures due to issues with reagent penetration. ATP-based luminescence assays are a more robust alternative for assessing viability in spheroids.[9][10]
Recommended Assay: ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP present in metabolically active cells. The luminescent signal is directly proportional to the number of viable cells in the spheroid.[10][11]
Key Optimization Steps for 3D Cultures:
-
Reagent Penetration: Increase the incubation time and include a shaking step after adding the lytic reagent to ensure complete lysis of the spheroid. A 30-minute incubation with shaking is often recommended.[10]
-
Reagent Concentration: You may need to use a higher concentration of the assay reagent compared to 2D cultures to achieve a high signal-to-noise ratio.[12]
Section 3: Differentiation
Question: My EBs are not differentiating efficiently into my target cell lineage. What are some common reasons for poor differentiation?
Answer:
Inefficient differentiation can stem from several factors, including the quality of the starting pluripotent stem cells, the uniformity of the EBs, and the differentiation protocol itself.
Common Causes and Solutions:
| Cause | Recommended Solution |
| Heterogeneous EB size. | As discussed previously, EB size is a critical factor in differentiation.[13] Optimize your EB formation protocol to generate uniformly sized aggregates. |
| Incomplete silencing of pluripotency genes. | Confirm the downregulation of pluripotency markers (e.g., OCT4, NANOG) by RT-qPCR at the start of differentiation. Ensure that pluripotency-maintaining factors (like LIF for mouse ESCs) have been completely removed from the differentiation medium.[14] |
| Suboptimal concentration or timing of differentiation factors. | Perform a dose-response and time-course experiment for key growth factors and small molecules in your differentiation protocol. |
| Cell line-specific differentiation bias. | Different PSC lines can have inherent biases towards certain lineages. It may be necessary to screen multiple cell lines or adjust the differentiation protocol accordingly. |
Experimental Protocols
Protocol 1: Generation of Uniform EBs using the Hanging Drop Method
This method allows for precise control over the initial number of cells per EB, leading to high uniformity.[15][16]
Materials:
-
Pluripotent stem cell culture
-
Single-cell dissociation reagent (e.g., TrypLE, Accutase)
-
EB formation medium (specific to your differentiation protocol)
-
Petri dishes (10 cm)
-
PBS
Procedure:
-
Prepare a single-cell suspension of your pluripotent stem cells.
-
Perform an accurate cell count to determine cell concentration and viability.
-
Dilute the cell suspension in EB formation medium to the desired seeding density (e.g., 25,000 - 50,000 cells/mL for 500 - 1000 cells per 20 µL drop).
-
Dispense 20 µL drops of the cell suspension onto the inside of a Petri dish lid.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a humidified chamber.
-
Carefully invert the lid and place it onto the dish.
-
Incubate at 37°C and 5% CO2. EBs will form at the bottom of each hanging drop within 24-48 hours.
-
To harvest, gently wash the EBs from the lid into a new low-attachment dish with fresh medium.
Protocol 2: ATP-Based Cell Viability Assay for 3D EBs
This protocol is adapted for use with 3D spheroids to ensure accurate viability assessment.[9][11][17]
Materials:
-
EBs cultured in a 96-well plate
-
ATP-based 3D cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the 96-well plate containing the EBs from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the 3D cell viability reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker and mix for 5-10 minutes to promote spheroid lysis.
-
Incubate the plate at room temperature for an additional 20-25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Visualizations
Signaling Pathways
Caption: Key signaling pathways in pluripotency and differentiation.
Experimental Workflow
Caption: Logical workflow for troubleshooting EB formation issues.
References
- 1. Engineering Strategies for the Formation of Embryoid Bodies from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Verifying Cell-Based Assays for Use with 3D Models [promega.com]
- 11. promega.com [promega.com]
- 12. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. azosensors.com [azosensors.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [app.jove.com]
Technical Support Center: Optimizing EB-3D Efficacy in 3D Cancer Models
Welcome to the technical support center for EB-3D, a novel Choline Kinase α1 (ChoKα1) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficacy and reproducibility of your experiments using this compound in 3D cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a novel and potent inhibitor of Choline Kinase α1 (ChoKα1). ChoKα1 is the first enzyme in the Kennedy pathway, which is responsible for the biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes. By competitively binding to the choline-binding site of the enzyme, this compound reduces intracellular levels of phosphocholine (PCho) and phosphatidylcholine (PtdCho), leading to anti-tumor effects.[1] This disruption of phospholipid metabolism can induce cellular senescence, reduce tumor growth, and decrease the migratory and invasive properties of cancer cells.[1]
Q2: Which cancer cell lines are known to be sensitive to this compound?
A2: this compound has demonstrated efficacy in various cancer cell lines. Published studies have shown significant effects in breast cancer cell lines, including MDA-MB-231, MCF-7, and MDA-MB-468.[1] Its mechanism targets a fundamental metabolic pathway often dysregulated in cancers, suggesting potential efficacy in other cancer types where choline metabolism is upregulated, such as leukemia.[1] Sensitivity can be cell-line specific, so empirical testing is recommended.
Q3: Can this compound be used in combination with other standard chemotherapeutic agents?
A3: Yes, studies have shown that this compound can sensitize breast cancer cells to common treatments, exhibiting a synergistic effect.[1] It has been successfully tested in combination with doxorubicin, 5-fluorouracil (5-FU), and cisplatin, where a combination index (CI) of less than 1 indicated synergism.[1]
Q4: What is the difference between 2D and 3D cell culture models for testing this compound, and why is 3D preferred?
A4: Standard two-dimensional (2D) cell cultures fail to replicate the complex three-dimensional (3D) microenvironment of a tumor, which includes cell-cell interactions, cell-matrix interactions, and nutrient/drug gradients.[2][3][4] 3D models, such as spheroids or organoids, better mimic the in vivo state, providing a more physiologically relevant platform for assessing therapeutic efficacy.[2][3] Cells in 3D culture often exhibit decreased sensitivity to chemotherapeutic agents compared to 2D cultures, making 3D models a more stringent and predictive testing system.[3]
Troubleshooting Guide
Issue 1: Low or no observed efficacy of this compound in my 3D spheroid model.
| Possible Cause | Suggested Solution |
| Poor Drug Penetration | 3D spheroids can have dense extracellular matrices (ECM) and tight cell-cell junctions that limit drug diffusion. Try increasing the treatment duration or using a lower-density matrix if applicable. Consider sectioning the spheroid post-treatment to analyze drug penetration with appropriate imaging techniques. |
| Incorrect Drug Concentration | The optimal effective dose in 3D models is often higher than in 2D cultures. Perform a dose-response study, testing a broad range of this compound concentrations to determine the EC50 for your specific cell line and 3D model. |
| Cell Line Resistance | The target pathway (Choline Kinase α) may not be a primary driver for your chosen cell line. Confirm ChoKα expression and activity in your model. Consider testing this compound in combination with other drugs to overcome resistance.[1] |
| Short Treatment Duration | The effects of metabolic inhibitors like this compound may take longer to manifest compared to cytotoxic agents. Extend the treatment period (e.g., from 72 hours to 96 or 120 hours) and perform a time-course experiment. |
Issue 2: High variability and poor reproducibility between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Spheroid Size | Spheroid size significantly impacts nutrient gradients and drug penetration. Ensure a consistent number of cells are seeded for spheroid formation. Use methods like the hanging drop technique or non-adherent U-bottom plates for uniform spheroid generation.[5] |
| Matrix Inconsistency | If embedding spheroids in a matrix like Matrigel or collagen, batch-to-batch variability can be an issue.[4] Use a consistent lot of matrix material, thaw and prepare it according to a strict protocol, and ensure uniform volume and distribution in each well.[5] |
| Inaccurate Viability Readout | Standard colorimetric assays (e.g., MTT) may be less reliable in 3D due to poor reagent penetration. Validate your viability assay. Consider assays based on ATP content (e.g., CellTiter-Glo 3D) or use high-content imaging with live/dead stains (e.g., Calcein-AM/Propidium Iodide) for more accurate quantification. |
Quantitative Data Summary
The following tables summarize data on the synergistic effects of this compound when combined with standard chemotherapeutic agents in breast cancer cell lines.
Table 1: Combination Index (CI) for this compound with Chemotherapeutic Agents A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Treatment | CI at ED50 | CI at ED75 | Outcome |
| MDA-MB-231 | This compound + Doxorubicin | < 1.0 | < 1.0 | Synergism |
| MCF-7 | This compound + Doxorubicin | < 1.0 | < 1.0 | Synergism |
| MDA-MB-468 | This compound + Doxorubicin | < 1.0 | < 1.0 | Synergism |
| MDA-MB-231 | This compound + 5-Fluorouracil | < 1.0 | < 1.0 | Synergism |
| MCF-7 | This compound + 5-Fluorouracil | < 1.0 | < 1.0 | Synergism |
| MDA-MB-468 | This compound + 5-Fluorouracil | < 1.0 | < 1.0 | Synergism |
| MDA-MB-231 | This compound + Cisplatin | < 1.0 | < 1.0 | Synergism |
| MCF-7 | This compound + Cisplatin | < 1.0 | < 1.0 | Synergism |
| MDA-MB-468 | This compound + Cisplatin | < 1.0 | < 1.0 | Synergism |
(Data derived from figures in reference[1])
Visualizations and Workflows
The following diagrams illustrate the mechanism of action for this compound, a recommended experimental workflow, and a logical troubleshooting guide.
References
- 1. researchgate.net [researchgate.net]
- 2. 3D Modeling of Epithelial Tumors—The Synergy between Materials Engineering, 3D Bioprinting, High-Content Imaging, and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of Three-Dimensional Cell Culture in Cancer Therapeutic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3D Cancer Models: Depicting Cellular Crosstalk within the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining EB-3D Treatment Protocols for Reproducibility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining Embryoid Body (EB-3D) treatment protocols for enhanced reproducibility.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, offering potential causes and solutions in a question-and-answer format.
FAQs: Embryoid Body Formation
Question: Why are my embryoid bodies highly variable in size and shape?
Answer: Inconsistent embryoid body (EB) size and morphology are common challenges that can significantly impact differentiation outcomes.[1][2] Several factors can contribute to this variability:
-
Initial Cell Seeding Density: An inappropriate cell seeding density is a primary cause of size variability. Too few cells may not aggregate efficiently, while too many can lead to large, irregular EBs with necrotic cores.[3][4]
-
Cell Viability: Low cell viability at the time of seeding can result in smaller, less compact EBs.
-
Incomplete Cell Dissociation: Clumps of cells in the initial suspension will lead to irregularly shaped and sized EBs.
-
Culture Method: The method used for EB formation (e.g., hanging drop, suspension culture in low-attachment plates) can influence uniformity.[1]
Solutions:
-
Optimize Seeding Density: Empirically determine the optimal cell number per EB for your specific cell line and culture method. Start with a range of densities and assess the resulting EB morphology and size distribution.[3]
-
Ensure High Cell Viability: Use cells from a healthy, sub-confluent culture and handle them gently during dissociation and seeding.
-
Achieve a Single-Cell Suspension: Ensure complete dissociation of cells into a single-cell suspension before seeding. The use of enzymes like Accutase and gentle pipetting can be beneficial.
-
Utilize Forced Aggregation Methods: Techniques like hanging drops or AggreWell™ plates promote the formation of more uniform EBs from a defined number of cells.[1]
-
Incorporate ROCK Inhibitors: The addition of a ROCK inhibitor (e.g., Y-27632) to the culture medium during the initial aggregation phase can improve cell survival and promote the formation of more uniform EBs.
Question: My cells are not forming embryoid bodies. What could be the issue?
Answer: Failure to form EBs can be frustrating. Here are some potential causes and troubleshooting steps:
-
Low Cell Seeding Density: Insufficient cell numbers will prevent efficient aggregation.
-
Poor Cell Health: Cells that are stressed, overly confluent, or have a low proliferation rate may not aggregate properly.
-
Inappropriate Culture Surface: The use of standard tissue culture-treated plates will promote cell attachment and prevent EB formation.
-
Absence of Essential Factors: Some protocols require the addition of specific supplements, like ROCK inhibitors, to facilitate aggregation.
Solutions:
-
Increase Seeding Density: Try increasing the number of cells per well or drop.
-
Use Healthy, Proliferating Cells: Ensure your starting pluripotent stem cell culture is healthy and in a logarithmic growth phase.
-
Use Low-Attachment Plates: Utilize ultra-low attachment plates or coat standard plates with an anti-adherence solution to prevent cell attachment.[3]
-
Supplement with ROCK Inhibitor: Add a ROCK inhibitor to the medium for the first 24 hours of culture to enhance cell survival and aggregation.
FAQs: Embryoid Body Differentiation
Question: My embryoid bodies show inconsistent or incomplete differentiation. How can I improve this?
Answer: Variable differentiation is a major hurdle in obtaining reproducible results. Key factors influencing differentiation include:
-
EB Size Heterogeneity: EBs of different sizes will have varying nutrient and oxygen gradients, leading to divergent differentiation patterns.[2]
-
Media Composition: The concentration and timing of growth factor and small molecule administration are critical for directing lineage-specific differentiation.
-
Cell Line Variability: Different pluripotent stem cell lines can have inherent biases towards certain lineages.
Solutions:
-
Start with Uniform EBs: Implementing methods to generate uniformly sized EBs is the first and most critical step.
-
Optimize Differentiation Media: Titrate the concentrations of key signaling molecules (e.g., BMP4, Activin A, Wnt agonists/antagonists) to find the optimal conditions for your desired lineage.
-
Precise Timing of Induction: Adhere strictly to the timeline for media changes and the addition/removal of differentiation factors.
-
Characterize Your Cell Line: Assess the differentiation potential of your specific cell line to understand any inherent biases.
Question: I am observing high levels of cell death within my embryoid bodies.
Answer: Cell death, particularly in the core of larger EBs, is often due to hypoxia and nutrient deprivation.
Solutions:
-
Generate Smaller EBs: Optimize your protocol to create smaller, more uniform EBs (typically under 400-500 µm in diameter) to ensure adequate diffusion of oxygen and nutrients.
-
Regular Media Changes: Refresh the culture medium every 1-2 days to replenish nutrients and remove waste products.
-
Use Bioreactors for Larger Scale Cultures: For larger batches, suspension bioreactors can improve nutrient and gas exchange.
II. Quantitative Data Summary
Reproducibility in this compound protocols relies on precise control of experimental parameters. The following tables provide a summary of key quantitative data to guide your experimental design.
Table 1: Recommended Seeding Densities for Embryoid Body Formation
| Method | Plate Type | Seeding Density (cells/EB) | Expected EB Diameter (µm) | Reference |
| Hanging Drop | Petri Dish Lid | 1,000 - 5,000 | 200 - 400 | [5] |
| 96-Well U-Bottom | Ultra-Low Attachment | 3,000 - 10,000 | 300 - 600 | [3] |
| 96-Well V-Bottom | Anti-Adherence Coated | 5,000 - 11,000 | 400 - 640 | [3] |
| AggreWell™ Plates | Microwell Plate | 500 - 10,000 | Scalable based on well size | [1] |
Table 2: Growth Factor Concentrations for Germ Layer Specification
| Germ Layer | Growth Factor/Small Molecule | Typical Concentration | Reference |
| Ectoderm | Noggin | 100 - 500 ng/mL | |
| SB431542 (Nodal/Activin inhibitor) | 5 - 10 µM | ||
| Mesoderm | BMP4 | 10 - 50 ng/mL | [6] |
| CHIR99021 (Wnt agonist) | 1 - 3 µM | [6] | |
| Activin A (low concentration) | 5 - 10 ng/mL | ||
| Endoderm | Activin A (high concentration) | 50 - 100 ng/mL | [6] |
| Wnt3a | 25 - 100 ng/mL | ||
| FGF2 | 10 - 20 ng/mL |
III. Detailed Experimental Protocols
This section provides detailed methodologies for two common and reproducible EB formation techniques.
Protocol 1: Hanging Drop Method for Uniform Embryoid Body Formation
This method facilitates the formation of single, uniformly sized EBs per drop.
Materials:
-
Healthy, sub-confluent culture of pluripotent stem cells (PSCs)
-
PSC dissociation reagent (e.g., Accutase)
-
EB formation medium (e.g., DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 0.1 mM 2-mercaptoethanol)
-
ROCK inhibitor (e.g., Y-27632, 10 µM final concentration)
-
10 cm non-tissue culture treated petri dishes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from a confluent plate of PSCs.
-
Wash the cells once with PBS.
-
Add dissociation reagent and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with EB formation medium.
-
Gently pipette to create a single-cell suspension.
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.
-
-
Hanging Drop Seeding:
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend the cell pellet in EB formation medium supplemented with 10 µM ROCK inhibitor to a final concentration of 5 x 10^4 cells/mL (for 1000 cells/20 µL drop).
-
Pipette 20 µL drops of the cell suspension onto the inside of a 10 cm petri dish lid. Aim for 20-30 drops per lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully invert the lid and place it on the dish.
-
-
EB Culture:
-
Incubate the hanging drop cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24-48 hours, EBs should be visible in each drop.
-
To harvest, gently wash the EBs from the lid into a new non-adherent petri dish containing fresh EB formation medium (without ROCK inhibitor).
-
Continue to culture the EBs in suspension, changing the medium every 1-2 days.
-
Protocol 2: 96-Well Plate Method for High-Throughput Embryoid Body Formation
This method is suitable for generating a large number of EBs in a reproducible manner.
Materials:
-
Healthy, sub-confluent culture of PSCs
-
PSC dissociation reagent (e.g., Accutase)
-
EB formation medium
-
ROCK inhibitor (e.g., Y-27632, 10 µM final concentration)
-
96-well ultra-low attachment U-bottom or V-bottom plates
-
PBS, Ca2+/Mg2+ free
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of PSCs as described in Protocol 1.
-
-
Seeding into 96-Well Plates:
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend the cell pellet in EB formation medium supplemented with 10 µM ROCK inhibitor to the desired final concentration (refer to Table 1). For example, for 5,000 cells/well in 100 µL, prepare a suspension of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
-
EB Formation and Culture:
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation at the bottom of the wells.[3]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
A single EB should form in each well within 24 hours.
-
After 24 hours, carefully perform a half-medium change with fresh EB formation medium (without ROCK inhibitor).
-
Continue to culture the EBs, performing half-medium changes every 1-2 days.
-
IV. Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Embryoid Body Size
A troubleshooting workflow for addressing inconsistent embryoid body size.
Diagram 2: Experimental Workflow for Embryoid Body Formation
A generalized experimental workflow for embryoid body formation and differentiation.
Diagram 3: Key Signaling Pathways in Germ Layer Specification
Interplay of Wnt, BMP, and Nodal signaling in germ layer specification from pluripotent stem cells.
References
- 1. Embryoid body formation from embryonic and induced pluripotent stem cells: Benefits of bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Use of standard U-bottom and V-bottom well plates to generate neuroepithelial embryoid bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. Comparison of Cell Viability and Embryoid Body Size of Two Embryonic Stem Cell Lines After Different Exposure Times to Bone Morphogenetic Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Nodal, Wnt and BMP signaling pathways for robust and efficient differentiation of human induced pluripotent stem cells to intermediate mesoderm cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EB-3D in Cancer Cells
Welcome to the technical support center for EB-3D, a novel Choline Kinase α1 (ChoKα1) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Choline Kinase α1 (ChoKα1).[1] ChoKα1 is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[1] In cancer cells, this compound has been shown to inhibit ChoKα1 with an IC50 of 1 μM, leading to a decrease in phosphocholine levels.[1] This disruption of choline metabolism induces an energy stress response, activating the AMPK-mTOR signaling pathway, which ultimately leads to apoptosis or cellular senescence in cancer cells.[1]
Q2: What is the typical potency of this compound in sensitive cancer cell lines?
A2: this compound has demonstrated high potency in various cancer cell lines. For example, in breast cancer cell lines, the 50% growth inhibition (GI50) values are in the nanomolar range.[1]
Q3: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: While specific resistance mechanisms to this compound are still under investigation, resistance to other ChoKα inhibitors has been attributed to two primary mechanisms:
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCB4, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Altered sphingolipid metabolism: Increased expression and activity of acid ceramidase (ASAH1) can counteract the pro-apoptotic signals induced by ChoKα inhibition.
It is plausible that these mechanisms also contribute to resistance to this compound.
Q4: How can I overcome resistance to this compound in my experiments?
A4: Based on the known resistance mechanisms to ChoKα inhibitors, several strategies can be employed:
-
Co-treatment with an ABC transporter inhibitor: If you suspect increased drug efflux, co-administering this compound with an inhibitor of ABCB1, such as verapamil, may restore sensitivity.
-
Co-treatment with an ASAH1 inhibitor: If altered sphingolipid metabolism is the suspected cause of resistance, combining this compound with an ASAH1 inhibitor could be an effective strategy.
-
Combination therapy with other chemotherapeutic agents: this compound has been shown to synergize with other anticancer drugs. For instance, it enhances the sensitivity of T-leukemia cells to dexamethasone and L-asparaginase.[2]
Troubleshooting Guides
Issue 1: Decreased potency of this compound observed as a significant increase in GI50/IC50 value.
This guide will help you investigate the two most probable causes of acquired resistance to this compound.
Workflow for Troubleshooting this compound Resistance
A workflow for diagnosing and overcoming resistance to this compound.
Experimental Protocols
Protocol 1: Determination of GI50/IC50 using MTT Assay
This protocol is for assessing cell viability and determining the concentration of this compound that inhibits 50% of cell growth or viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the GI50/IC50 value.[3]
-
Protocol 2: Quantification of ABCB1 mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the steps to measure the relative expression levels of the ABCB1 gene.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit (for cDNA synthesis)
-
SYBR Green PCR master mix
-
Forward and reverse primers for ABCB1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
Optical tubes or plates
Procedure:
-
RNA Extraction:
-
Harvest cells from your sensitive and resistant cell lines.
-
Extract total RNA using your chosen RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Real-Time PCR:
-
Prepare the reaction mixture in an optical tube/plate:
-
10 µL SYBR Green PCR master mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Run the following program on a real-time PCR instrument:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ABCB1 and the reference gene in both sensitive and resistant cells.
-
Calculate the relative expression of ABCB1 using the ΔΔCt method.
-
Protocol 3: Measurement of Acid Ceramidase (ASAH1) Protein Levels by ELISA
This protocol provides a general guideline for quantifying ASAH1 protein levels, which can be indicative of its activity.
Materials:
-
Human Acid Ceramidase (ASAH1) ELISA Kit (e.g., MyBioSource, MBS7236851 or similar)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells.
-
Lyse the cells using a suitable lysis buffer and sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysates.
-
-
ELISA Assay:
-
Follow the specific instructions provided with your ASAH1 ELISA kit.[7] Generally, this will involve:
-
Adding standards and diluted cell lysates to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Generate a standard curve using the provided standards.
-
Determine the concentration of ASAH1 in your samples by interpolating from the standard curve.
-
Normalize the ASAH1 concentration to the total protein concentration of the lysate.
-
Signaling Pathways
This compound Mechanism of Action
This compound inhibits ChoKα1, leading to AMPK activation and mTOR inhibition, resulting in apoptosis or senescence.
Data Presentation
Table 1: Potency of this compound in Breast Cancer Cell Lines
| Cell Line | GI50 (µM)[1] |
| MDA-MB-231 | 0.026 ± 0.003 |
| MDA-MB-468 | 0.035 ± 0.002 |
| MCF-7 | 0.037 ± 0.004 |
Table 2: Hypothetical Example of Troubleshooting Data
| Cell Line | Treatment | GI50 of this compound (µM) | Relative ABCB1 mRNA Expression (Fold Change) |
| Sensitive | This compound | 0.05 | 1.0 |
| Resistant | This compound | 1.5 | 15.2 |
| Resistant | This compound + Verapamil (10 µM) | 0.08 | 14.9 |
References
- 1. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 7. mybiosource.com [mybiosource.com]
how to minimize off-target effects of EB-3D
Welcome to the technical support center for EB-3D, a potent and selective inhibitor of Choline Kinase α1 (ChoKα1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound and provides actionable solutions to mitigate them.
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity in Non-Target Cells | Off-target kinase inhibition or disruption of essential lipid metabolism in healthy cells. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits ChoKα1 in your cancer cell model with minimal toxicity to control, non-cancerous cells. 2. Pulsed Exposure: Instead of continuous exposure, consider a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off) to allow healthy cells to recover while still impacting the rapidly proliferating cancer cells. 3. Combination Therapy: Use a lower concentration of this compound in combination with other standard-of-care chemotherapeutics to achieve a synergistic effect, potentially reducing the required dose of this compound and its off-target toxicity.[1] |
| Inconsistent Anti-proliferative Effects | 1. Cell line-dependent sensitivity to ChoKα1 inhibition. 2. Degradation of this compound in culture media. 3. Development of cellular resistance. | 1. Cell Line Characterization: Confirm the expression level of ChoKα1 in your cell line of interest via Western blot or qPCR. High expression is often correlated with sensitivity. 2. Fresh Preparation: Prepare fresh stock solutions of this compound and add it to the culture media immediately before use. 3. Monitor Resistance Markers: In long-term studies, monitor for changes in the expression of ChoKα1 or upregulation of compensatory signaling pathways. |
| Unexpected Phenotypes Unrelated to ChoKα1 Inhibition | Potential off-target effects on other kinases or cellular pathways. | 1. Off-Target Profiling: Perform a kinase panel screen to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.[2] 2. Phenotypic Rescue: To confirm the phenotype is due to ChoKα1 inhibition, attempt to rescue the effect by supplementing the media with downstream metabolites of the choline pathway, such as phosphocholine. 3. Use of a Structurally Different ChoKα1 Inhibitor: Compare the phenotype observed with this compound to that of another ChoKα1 inhibitor with a different chemical scaffold to see if the effect is consistent. |
| Difficulty in Reproducing In Vivo Efficacy | Poor bioavailability, rapid metabolism, or off-target toxicity in the animal model. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the half-life and distribution of this compound in your animal model. 2. Formulation Optimization: Experiment with different delivery vehicles or formulations to improve the solubility and stability of this compound in vivo. 3. Toxicity Assessment: Perform a preliminary in vivo toxicity study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies. Monitor for signs of toxicity such as weight loss, behavioral changes, or organ damage. |
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively targets Choline Kinase α1 (ChoKα1), the first enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1] Inhibition of ChoKα1 by this compound leads to a reduction in phosphocholine levels. This disruption of choline metabolism has been shown to impair cell proliferation, migration, and invasion in cancer cells. The downstream effects are mediated through the activation of the metabolic sensor AMP-activated protein kinase (AMPK) and subsequent deregulation of the mTOR signaling pathway, which can induce cellular senescence or apoptosis.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects of this compound are not extensively documented in publicly available literature, potential off-target effects can be inferred from the nature of small molecule kinase inhibitors. These may include:
-
Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, this compound may inhibit other kinases, leading to unintended biological consequences.[3][4]
-
Disruption of lipid metabolism: As a modulator of a key step in phospholipid synthesis, high concentrations of this compound could have broader effects on lipid homeostasis in cells.
-
Induction of cellular stress responses: The accumulation of the drug or its metabolites could induce stress responses, such as the unfolded protein response, independent of its primary mechanism.[5]
Q3: How can I experimentally identify the off-target effects of this compound in my model system?
A3: A multi-pronged approach is recommended to identify potential off-target effects:
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. These methods use 2D chemical similarity and machine learning algorithms to screen for potential binding to a large number of proteins.[6][7]
-
Biochemical Screening: Perform a broad-panel kinase inhibition screen to experimentally identify other kinases that are inhibited by this compound at various concentrations.[2]
-
Proteomic and Phosphoproteomic Analysis: Use techniques like mass spectrometry-based proteomics and phosphoproteomics to get an unbiased view of how this compound alters the cellular proteome and signaling pathways.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe a wide range of cellular changes upon this compound treatment.
Q4: What experimental strategies can I use to minimize the off-target effects of this compound?
A4: To ensure that the observed effects are primarily due to the inhibition of ChoKα1, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits ChoKα1 and elicits the desired on-target phenotype.
-
Genetic Knockdown/Knockout: As a control, use RNA interference (siRNA, shRNA) or CRISPR-Cas9 to specifically deplete ChoKα1 and compare the resulting phenotype to that of this compound treatment. A high degree of similarity provides confidence that the effects of this compound are on-target.
-
Chemical-Genetic Approaches: If you have a resistant cell line, you can try to sensitize it by overexpressing ChoKα1. Conversely, in a sensitive line, you can test if knocking down ChoKα1 recapitulates the drug's effect.
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control in your experiments.
Experimental Protocols
Protocol 1: Determining the GI50 of this compound in a Cancer Cell Line
This protocol outlines a method to determine the concentration of this compound that causes 50% growth inhibition (GI50) in a specific cell line using a colorimetric assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the GI50 value.
Protocol 2: Western Blot Analysis of AMPK-mTOR Pathway Modulation
This protocol describes how to assess the on-target effect of this compound by examining the phosphorylation status of key proteins in the AMPK-mTOR pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at a concentration around the GI50 value for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation levels of AMPK, p70S6K, and 4E-BP1 relative to their total protein levels and the loading control (β-actin).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to identify off-target effects.
References
- 1. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Choline kinase alpha—Putting the ChoK-hold on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Troubleshooting Unexpected Results with EB-3D: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during three-dimensional embryoid body (EB-3D) experiments.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your this compound workflow, from initial formation to differentiation and analysis.
Issue 1: Inconsistent Embryoid Body (EB) Size and Shape
Q: My EBs are not uniform in size and have irregular shapes. What could be the cause and how can I fix it?
A: Inconsistent EB size and shape are common issues that can significantly impact the reproducibility of your experiments. The primary causes often relate to the aggregation method and initial cell seeding density.
Possible Causes and Solutions:
-
Aggregation Method: Self-aggregation methods in suspension culture often lead to heterogeneous EB sizes. For more uniformity, consider using methods that facilitate controlled aggregation.[1]
-
Hanging Drop Method: This technique allows for the formation of uniformly sized EBs by culturing a defined number of cells in a small drop of media.
-
Microwell Plates: Using plates with a low-adhesion surface and V- or U-shaped bottoms, or specialized AggreWell™ plates, can force cells to aggregate in a controlled manner, resulting in more uniform EBs.[1]
-
-
Cell Seeding Density: The initial number of cells used to form EBs directly influences their final size. It is crucial to optimize the seeding density for your specific cell line and experimental goals. For instance, one study found that seeding 250 cells per well resulted in EBs with an average diameter of 235.7 ± 42.23 μm after 7 days.[2]
-
Cell Viability: Low cell viability at the start of the experiment can lead to smaller and less compact EBs. Ensure your cells are healthy and have high viability before initiating EB formation.
-
ROCK Inhibitors: For single-cell suspensions, using a ROCK inhibitor (e.g., Y-27632) can improve cell survival and aggregation.[1]
Experimental Protocol: Optimizing EB Seeding Density
-
Prepare a single-cell suspension of your pluripotent stem cells.
-
Perform a cell count to determine the cell concentration.
-
Create a serial dilution of your cell suspension to test a range of seeding densities (e.g., 100, 250, 500, 1000, 2000 cells/well) in a low-adhesion 96-well U-bottom plate.
-
Culture the EBs for a defined period (e.g., 48-72 hours).
-
At the end of the culture period, image the EBs using a microscope with a calibrated eyepiece or imaging software.
-
Measure the diameter of at least 20-30 EBs for each seeding density.
-
Calculate the average EB diameter and standard deviation for each condition to determine the optimal seeding density for your desired EB size.
Data Presentation: Effect of Seeding Density on EB Diameter
| Seeding Density (cells/well) | Average EB Diameter (μm) ± SD (at 72h) |
| 100 | 150 ± 25 |
| 250 | 240 ± 30 |
| 500 | 350 ± 45 |
| 1000 | 500 ± 60 |
| 2000 | 700 ± 80 |
Note: This is example data. Actual results may vary depending on the cell line and culture conditions.
Diagram: EB Formation Workflow
Caption: Workflow for generating uniform embryoid bodies.
Issue 2: Low Cell Viability within EBs
Q: I am observing a high level of cell death in my EBs, especially in the core. What could be the reason?
A: Low cell viability, often characterized by a necrotic core, is a common problem in larger EBs. This is typically due to limitations in the diffusion of oxygen and nutrients to the center of the aggregate.
Possible Causes and Solutions:
-
EB Size: As EBs increase in size, the diffusion of essential nutrients and oxygen to the inner cells becomes restricted, leading to apoptosis and necrosis in the core. It has been shown that oxygen transport can be reduced in EBs larger than 300 μm in diameter.[2]
-
Culture Medium: The composition of the culture medium is critical for cell survival. Ensure the medium is fresh and contains all necessary supplements.
-
Culture Conditions: Maintain optimal culture conditions, including temperature, CO2 levels, and humidity.
Experimental Protocol: Assessing Cell Viability with Live/Dead Staining
-
Collect EBs at different time points during your experiment.
-
Wash the EBs gently with phosphate-buffered saline (PBS).
-
Prepare a working solution of Live/Dead viability/cytotoxicity assay reagents (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) in PBS according to the manufacturer's instructions.
-
Incubate the EBs in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the EBs again with PBS.
-
Image the stained EBs using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantify the percentage of live and dead cells using image analysis software.
Diagram: Nutrient and Oxygen Diffusion in EBs
References
Technical Support Center: Method Refinement for Consistent EB-3D Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible results with the Embryoid Body (EB-3D) method.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments. The following table summarizes these problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions | Expected Outcome |
| No or Poor EB Formation | - Incorrect cell seeding density (too low).[1] - Low cell viability. - Inappropriate culture vessel (adherent surface). | - Optimize cell seeding density. Start with a range of 1,000-10,000 cells per EB.[2] - Ensure high cell viability (>90%) before seeding. - Use ultra-low attachment plates or the hanging drop method.[3] | Formation of single, distinct EBs per well/drop. |
| Irregularly Shaped EBs | - Inconsistent initial cell aggregation. - Cell clumping before seeding. - Inappropriate culture method for the cell line. | - Ensure a single-cell suspension before seeding. - Use methods that promote uniform aggregation like AggreWell™ plates or hanging drops.[4][5] - Gently centrifuge plates after seeding to facilitate aggregation at the center of the well.[6] | Consistently spherical EBs. |
| Wide Variation in EB Size | - Heterogeneous starting cell population. - Uneven distribution of cells during seeding. - Aggregation of multiple small EBs over time. | - Start with a uniform single-cell suspension. - Pipette cell suspension carefully and avoid disturbing the plate after seeding. - Use microwell-based plates (e.g., AggreWell™) to control the number of cells per aggregate.[5][7] | A homogenous population of EBs with a narrow size distribution. |
| EBs Adhere to the Culture Surface | - Use of standard tissue culture-treated plates. - Coating on low-attachment plates is compromised. | - Use ultra-low attachment plates specifically designed for 3D culture. - Handle plates carefully to avoid scratching the low-adherence surface. | EBs remain in suspension and do not attach to the plate. |
| Cell Death within EBs (Dark Center) | - EBs are too large, leading to a necrotic core due to limited nutrient and oxygen diffusion. - High cell seeding density resulting in overly large EBs. | - Reduce the initial cell seeding density to form smaller EBs. - Optimize culture conditions, including medium exchange frequency. - Consider using methods that generate smaller, more uniform EBs. | Viable EBs with minimal to no dark, necrotic centers. |
| Low EB Yield | - Cell loss during medium changes. - Use of ROCK inhibitors for extended periods (can affect proliferation in some lines).[8] | - Be gentle during medium changes to avoid aspirating EBs. - Use ROCK inhibitors only for the initial 24 hours of culture to enhance cell survival during aggregation, then switch to a medium without the inhibitor.[9][10][11] | Higher recovery of viable EBs. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for consistent EB formation?
A1: The optimal seeding density is cell-line dependent. However, a good starting point is between 1,000 and 10,000 cells per EB.[2] It is recommended to perform a titration experiment to determine the ideal cell number that results in EBs of the desired size and morphology for your specific cell line.
Q2: Should I use a ROCK inhibitor in my EB formation protocol?
A2: A Rho-associated kinase (ROCK) inhibitor, such as Y-27632, can significantly improve cell survival when dissociating pluripotent stem cells into single cells for EB formation.[9][11] It is particularly beneficial for sensitive cell lines. Typically, a concentration of 10 µM is used for the first 24 hours of culture to promote initial cell aggregation and survival.[12] However, long-term exposure may not be necessary and could potentially influence differentiation pathways.[8]
Q3: My EBs are forming a "doughnut" shape with an empty center. What could be the cause?
A3: This morphology can sometimes be observed and may be cell-line specific.[2] It can indicate issues with initial cell aggregation or cell death in the center of the forming EB. Try optimizing your cell seeding density (you may be seeding too many cells) and ensure a uniform single-cell suspension at the start of the culture. Gentle centrifugation after seeding can also promote the formation of a single, compact aggregate.[6]
Q4: How can I improve the uniformity of my EBs when using the hanging drop method?
A4: For the hanging drop method, ensure that the volume of each drop is consistent (typically 20 µL) and that the cell suspension is homogenous.[13][14] Pipette the drops carefully onto the lid of a petri dish and invert it gently. Uneven drop sizes or an inhomogeneous cell suspension will lead to variability in EB size.
Q5: What are the advantages of using AggreWell™ plates for EB formation?
A5: AggreWell™ plates contain microwells that allow for the generation of a large number of uniformly sized EBs.[4][5] By seeding a known number of cells into the plate and centrifuging them into the microwells, you can control the initial number of cells per aggregate, leading to a highly consistent EB population.[6] This method is also highly scalable.[4][5]
Experimental Protocols
Hanging Drop Method for EB Formation
This protocol is suitable for generating a smaller number of highly uniform EBs.
-
Cell Preparation: Start with a high-quality, single-cell suspension of pluripotent stem cells with high viability.
-
Cell Counting: Accurately count the cells and resuspend them in EB formation medium at the desired concentration (e.g., 50,000 cells/mL for 1,000 cells per 20 µL drop).
-
Hanging Drop Seeding: Pipette 20 µL drops of the cell suspension onto the inside of a 100 mm petri dish lid. Create a grid of drops, ensuring they are well-spaced.
-
Incubation: Add sterile PBS to the bottom of the petri dish to maintain humidity. Carefully invert the lid and place it on the dish. Incubate for 2-4 days to allow EBs to form.
-
Harvesting: Gently wash the EBs from the lid into a new low-attachment dish with fresh medium for further culture.
AggreWell™ Plate Method for EB Formation
This protocol is ideal for generating a large number of uniform EBs.
-
Plate Preparation: Prepare the AggreWell™ plate according to the manufacturer's instructions to ensure the removal of any air bubbles from the microwells.
-
Cell Preparation: Prepare a single-cell suspension of your cells in EB formation medium containing a ROCK inhibitor (e.g., 10 µM Y-27632).
-
Seeding: Add the desired number of cells to each well of the AggreWell™ plate.
-
Centrifugation: Centrifuge the plate at 100 x g for 3 minutes to capture the cells in the microwells.[6]
-
Incubation: Incubate the plate for 24-48 hours. After 24 hours, perform a partial medium change with fresh medium without the ROCK inhibitor.
-
Harvesting: To harvest the EBs, gently pipette the medium up and down over the microwell surface to dislodge them. Collect the EBs and transfer them to a new low-attachment dish for further culture.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Early EB Formation
The formation of embryoid bodies and the maintenance of pluripotency followed by early lineage specification are governed by a complex interplay of signaling pathways. The Wnt and BMP pathways are two of the most critical.
References
- 1. opentrons.com [opentrons.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Formation of embryoid bodies from human pluripotent stem cells using AggreWell™ plates. | Semantic Scholar [semanticscholar.org]
- 5. Formation of Embryoid Bodies from Human Pluripotent Stem Cells Using AggreWell Plates-丁香实验 [biomart.cn]
- 6. mdpi.com [mdpi.com]
- 7. The Microwell Control of Embryoid Body Size in order to Regulate Cardiac Differentiation of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture [mdpi.com]
- 9. ROCK Inhibitor Is Not Required for Embryoid Body Formation from Singularized Human Embryonic Stem Cells | PLOS One [journals.plos.org]
- 10. ROCK inhibitor is not required for embryoid body formation from singularized human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROCK Inhibitor Is Not Required for Embryoid Body Formation from Singularized Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Validation & Comparative
EB-3D: A Novel Choline Kinase Alpha Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of EB-3D, a novel choline kinase alpha 1 (ChoKα1) inhibitor, with other relevant therapies. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of its mechanism of action.
Comparative Analysis of Anti-Cancer Activity
The efficacy of this compound has been evaluated against other choline kinase inhibitors and traditional chemotherapy agents across various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Antiproliferative Activity of Choline Kinase Inhibitors
| Compound | Cancer Cell Line | GI50 (μM) | IC50 of Choline Uptake (μM) |
| This compound | E0771 (murine breast cancer) | 0.31[1] | - |
| MN58b | E0771 (murine breast cancer) | >0.31[1] | - |
| RSM-932A | E0771 (murine breast cancer) | >0.31[1] | - |
| This compound | HepG2 (human liver cancer) | 14.55 ± 2.13[2] | 1.21 ± 0.14[2] |
| EB-3P | HepG2 (human liver cancer) | 4.81 ± 1.07[2] | 0.14 ± 0.01[2] |
| This compound | MOLT-16 (T-cell acute lymphoblastic leukemia) | 0.0009 ± 0.0006[3] | - |
| This compound | MDA-MB-231 (human breast cancer) | 0.026 ± 0.003[1] | - |
| This compound | MDA-MB-468 (human breast cancer) | 0.035 ± 0.002[1] | - |
| This compound | MCF-7 (human breast cancer) | 0.037 ± 0.004[1] | - |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Compound | Cancer Model | Dosage | Key Findings |
| This compound | E0771 orthotopic murine breast cancer model | 1 mg/kg | Significantly impaired tumor growth.[1] Tumor volume reduction of about 210% compared to vehicle-treated mice after four administrations.[1] |
Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination | Cancer Cell Line | Effect |
| This compound + Doxorubicin | Breast Cancer Cell Lines | Enhanced antitumorigenic potential |
| This compound + 5-Fluorouracil | Breast Cancer Cell Lines | Enhanced antitumorigenic potential |
| This compound + Cisplatin | Breast Cancer Cell Lines | Enhanced antitumorigenic potential |
| This compound + Dexamethasone | T-leukemia cell lines | Enhanced sensitivity |
| This compound + L-asparaginase | T-leukemia cell lines | Enhanced sensitivity[4] |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects in part by modulating the AMPK/mTOR signaling pathway. Inhibition of ChoKα by this compound leads to a reduction in phosphocholine levels, which can induce cellular stress. This stress activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival. The inhibition of mTOR signaling ultimately leads to decreased protein synthesis and can trigger cellular senescence or apoptosis in cancer cells.[1][3][4]
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or alternative compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration that inhibits cell growth by 50%) is then determined.
-
Caption: Workflow for the MTT cell viability assay.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with Matrigel and incubate to allow it to solidify.
-
Seed cancer cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields.
-
Caption: Workflow for the Transwell invasion assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Choline kinase inhibitors this compound and EB-3P interferes with lipid homeostasis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EB-3D and Other Choline Kinase α (ChoKα) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Choline Kinase α (ChoKα) has emerged as a critical therapeutic target in oncology due to its pivotal role in membrane phospholipid metabolism and its overexpression in various human cancers. This guide provides a comprehensive comparison of EB-3D, a potent ChoKα inhibitor, with other notable inhibitors in the same class. The information presented herein is supported by experimental data to facilitate an objective evaluation of their therapeutic potential.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of ChoKα inhibitors is a key determinant of their potential clinical utility. The following table summarizes the half-maximal inhibitory concentration (IC50) against purified ChoKα1 and the half-maximal growth inhibitory concentration (GI50) in various cancer cell lines for this compound and other selected ChoKα inhibitors.
| Inhibitor | Target | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Citation(s) |
| This compound | ChoKα1 | 1 | HepG2 (Liver) | 14.55 | [1] |
| T-leukemia cell lines | Nanomolar range | [2] | |||
| EB-3P | ChoKα1 | ~1 | HepG2 (Liver) | 4.81 | [1] |
| MN58b | ChoKα | 1.4 | - | - | [3] |
| RSM-932A (TCD-717) | ChoKα | 1.0 | - | - | [3] |
| HC-3 | ChoK | 500 | - | - | [1] |
In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for assessing the therapeutic efficacy and potential toxicity of drug candidates. This section compares the in vivo performance of this compound with other ChoKα inhibitors in xenograft models.
| Inhibitor | Animal Model | Cancer Type | Dosage | Key Findings | Citation(s) |
| This compound | Syngeneic orthotopic E0771-C57BL/6 mouse model | Breast Cancer | 1 mg/kg, i.p., every other day | Significantly reduced tumor mass with no apparent toxicity. | [2] |
| MN58b & RSM-932A (TCD-717) | Athymic nude mice with DLD-1 and SW620 xenografts | Colorectal Cancer | 2 mg/kg/day, three times a week for 3 weeks | Potent in vivo antitumoral activity. Synergistic effect when combined with 5-FU. | [1][4] |
Mechanism of Action: The AMPK-mTOR Signaling Pathway
This compound exerts its anticancer effects by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[5][6] Inhibition of ChoKα by this compound leads to an increase in the AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then phosphorylates and inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.[5] The downstream effects of mTORC1 inhibition include the dephosphorylation of targets like 4E-BP1 and p70S6K, leading to a reduction in protein synthesis and ultimately, apoptosis.[5]
References
- 1. Combined 5-FU and ChoKα inhibitors as a new alternative therapy of colorectal cancer: evidence in human tumor-derived cell lines and mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound a novel choline kinase inhibitor induces deregulation of the AMPK-mTOR pathway and apoptosis in leukemia T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline kinase inhibitors this compound and EB-3P interferes with lipid homeostasis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
EB-3D vs. EB-3P: A Comparative Guide for Lipid Homeostasis Research
For researchers and drug development professionals investigating lipid homeostasis, the choice of chemical probes is critical. Among the various tools available, the choline kinase α (ChoKα) inhibitors EB-3D and EB-3P have emerged as significant modulators of lipid metabolism. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
Introduction to this compound and EB-3P
This compound and EB-3P are chemical inhibitors of choline kinase α (ChoKα), the initial enzyme in the Kennedy pathway for de novo phosphatidylcholine (PC) biosynthesis.[1] By targeting ChoKα, these compounds disrupt the production of phosphocholine, a critical precursor for PC, the most abundant phospholipid in eukaryotic cell membranes.[1] This inhibition has downstream effects on the broader landscape of lipid metabolism, impacting not only phospholipid synthesis but also neutral lipid and cholesterol homeostasis. Both compounds have been investigated for their potential as anti-cancer agents due to the reliance of cancer cells on altered choline metabolism.[2][3]
Quantitative Performance Comparison
The following table summarizes the key quantitative differences between this compound and EB-3P based on studies conducted in the human hepatocellular carcinoma cell line, HepG2, a well-established model for studying lipid metabolism.[3]
| Parameter | This compound | EB-3P | Cell Line | Key Findings |
| ChoKα Inhibition (IC50) | ~1 µM | ~1 µM | - | Both compounds exhibit similar potency in inhibiting the ChoKα1 isoform directly.[4] |
| Anti-proliferative Activity (GI50) | 14.55 µM | 4.81 µM | HepG2 | EB-3P demonstrates significantly higher anti-proliferative activity in HepG2 cells.[3][4] |
| Inhibition of Choline Uptake | Less potent | More potent | HepG2 | EB-3P is a stronger inhibitor of choline uptake into the cell.[3] |
| Reduction in Phosphatidylcholine (PC) Levels | Minor inhibition (~10% at 30 µM) | Significant, dose-dependent inhibition (21% at 10 µM, 31% at 30 µM) | HepG2 | EB-3P is more effective at reducing cellular PC levels.[3] |
| Reduction in ChoKα Protein Levels | ~23% reduction | ~42% reduction | HepG2 | EB-3P leads to a more substantial decrease in the total amount of ChoKα protein.[3] |
| Inhibition of Triacylglycerol (TAG) & Diacylglycerol (DAG) Synthesis | More potent (IC50 < 1 µM) | Less potent | HepG2 | This compound is a stronger inhibitor of neutral lipid synthesis.[4] |
| Inhibition of Cholesterol Synthesis | ~29% inhibition at 10 µM | ~70% inhibition at 10 µM | HepG2 | EB-3P is significantly more potent at inhibiting cholesterol biosynthesis.[5] |
Impact on Lipid Signaling Pathways
Both this compound and EB-3P affect lipid homeostasis by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[2] Inhibition of ChoKα by these compounds leads to cellular stress, including mitochondrial alterations and an endoplasmic reticulum stress response, which are known activators of AMPK.[2] Activated AMPK, a central regulator of cellular energy, then initiates downstream effects to restore energy balance, which includes the inhibition of anabolic processes like lipid synthesis.
Figure 1. Signaling pathway affected by this compound and EB-3P in lipid homeostasis.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize and compare the effects of this compound and EB-3P on lipid metabolism in HepG2 cells.
Lipid Synthesis Measurement using Radiolabeled Precursors
This method quantifies the rate of synthesis of various lipid species by measuring the incorporation of radioactive precursors.
-
Objective: To determine the effect of this compound and EB-3P on the synthesis of phospholipids, neutral lipids, and cholesterol.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in logarithmic phase. Expose cells to varying concentrations of this compound or EB-3P for 24 hours.[4]
-
Radiolabeling:
-
Lipid Extraction: After incubation, wash the cells and lyse them. Extract total lipids using a standard chloroform/methanol solvent mixture.
-
Lipid Separation: Separate the different lipid classes (e.g., PC, PE, TAG, DAG, cholesterol) from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to the lipid of interest from the TLC plate and measure the incorporated radioactivity using a liquid scintillation counter. Normalize the results to the total cell protein content.[4][5]
-
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in lipid homeostasis.
-
Objective: To measure the effect of this compound and EB-3P on the expression levels of ChoKα and key cholesterol regulation proteins (SREBP-2, HMGCR, LDLR).
-
Methodology:
-
Cell Treatment: Treat HepG2 cells with this compound or EB-3P at desired concentrations for a specified time (e.g., 48 hours).
-
Protein Extraction: Lyse the treated and control cells to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-ChoKα, anti-SREBP-2).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensity and normalize to a loading control protein like β-actin.[5]
-
Experimental Workflow Diagram
Figure 2. General workflow for comparing this compound and EB-3P effects.
Conclusion
Both this compound and EB-3P are valuable for studying lipid homeostasis, but they exhibit distinct profiles. EB-3P is a more potent inhibitor of cell proliferation, choline uptake, and the synthesis of phosphatidylcholine and cholesterol.[3][5] In contrast, this compound shows greater potency in inhibiting the synthesis of neutral lipids like triacylglycerols and diacylglycerols.[4] These differences, likely stemming from variations in their chemical structures, allow researchers to selectively perturb different branches of lipid metabolism. The choice between this compound and EB-3P should therefore be guided by the specific lipid pathways and cellular outcomes under investigation.
References
A Comparative Analysis of EB-3D and Standard Chemotherapy in Breast Cancer
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of oncology, the quest for more effective and less toxic cancer therapies is perpetual. This guide provides a comprehensive comparative analysis of a novel therapeutic agent, EB-3D, and standard-of-care chemotherapy agents, specifically doxorubicin, cisplatin, and 5-fluorouracil, with a focus on their application in breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, preclinical efficacy, and experimental protocols to inform future research and development.
Executive Summary
This compound is an emerging therapeutic agent that targets a metabolic pathway crucial for cancer cell proliferation, offering a distinct mechanism of action compared to traditional cytotoxic chemotherapy. Standard chemotherapies, while effective in many cases, are associated with significant toxicity due to their non-specific targeting of rapidly dividing cells. This guide presents a side-by-side comparison of their preclinical performance, highlighting the potential of this compound as a standalone or synergistic treatment.
Mechanism of Action
This compound: A Novel Choline Kinase α1 (ChoKα1) Inhibitor
This compound is a potent and selective inhibitor of choline kinase α1 (ChoKα1), the initial enzyme in the Kennedy pathway for phosphatidylcholine biosynthesis.[1][2] Phosphatidylcholine is an essential component of cell membranes, and its synthesis is upregulated in many cancers to support rapid cell division. By inhibiting ChoKα1, this compound reduces the levels of phosphocholine, a key metabolite, leading to:
-
Induction of Cellular Senescence: this compound triggers a senescence-like phenotype in breast cancer cells.[1][2]
-
Activation of the AMPK-mTOR Signaling Pathway: The inhibition of ChoKα1 activates the metabolic sensor AMP-activated protein kinase (AMPK) and subsequently dephosphorylates downstream targets of the mTORC1 pathway, such as p70S6K and S6 ribosomal protein.[1][2]
This targeted metabolic disruption provides a novel approach to inhibiting cancer cell growth and proliferation.
Standard Chemotherapy: Broad-Spectrum Cytotoxicity
Standard chemotherapy agents used in breast cancer, such as doxorubicin, cisplatin, and 5-fluorouracil, primarily exert their effects by inducing DNA damage and interfering with cellular replication in rapidly dividing cells.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates free radicals, all of which lead to DNA damage and apoptosis.
-
Cisplatin: A platinum-based compound, cisplatin forms cross-links within and between DNA strands, disrupting DNA replication and transcription and triggering apoptosis.
-
5-Fluorouracil (5-FU): An antimetabolite, 5-FU inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine and subsequent cell death.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in breast cancer models.
Table 1: In Vitro Efficacy - IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | Not explicitly stated | [1][2] |
| MCF-7 | Not explicitly stated | [1][2] | |
| Doxorubicin | MDA-MB-231 | ~6.6 | |
| MCF-7 | ~0.83 - 2.5 | ||
| Cisplatin | MDA-MB-231 | ~16-32 (in combination) | [3] |
| 5-Fluorouracil | MCF-7 | Varies by study |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Breast Cancer Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Citation(s) |
| This compound | Syngeneic orthotopic E0771 mouse model | 1 mg/kg | Significant reduction in tumor mass | [2] |
| Doxorubicin | MDA-MB-231 xenografts in nude mice | 10 mg/kg (single IV injection) | 2-fold higher uptake with targeted delivery | [4] |
| Cisplatin | MDA-MB-231 xenografts | 5 mg/kg | Retarded tumor growth | [3][5] |
| 5-Fluorouracil | Mouse mammary carcinoma cells in LN | Single or double shot | Inhibition of tumor cell growth | [6] |
Table 3: Synergistic Effects of this compound with Standard Chemotherapy
| Combination | Cell Line | Effect | Citation(s) |
| This compound + Doxorubicin | MDA-MB-231, MCF-7 | Synergistic | [1][2] |
| This compound + Cisplatin | MDA-MB-231, MCF-7 | Synergistic | [1][2] |
| This compound + 5-Fluorouracil | MDA-MB-231, MCF-7 | Synergistic | [1][2] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and standard chemotherapy.
References
- 1. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. scientificarchives.com [scientificarchives.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitor Efficacy: Evaluating Novel Agents Against Established Therapeutics
Introduction
Kinase inhibitors represent a cornerstone of modern targeted therapy, particularly in oncology. These agents are designed to block the action of protein kinases, enzymes that are critical for cell signaling, growth, and proliferation. Dysregulation of kinase activity is a common driver of cancer. A novel agent in this class is EB-3D, a potent and selective inhibitor of choline kinase α (ChoKα), which has demonstrated an IC50 of 1 µM for ChoKα1 and the ability to induce apoptosis in leukemia T-cells.[1][2]
While this compound shows promise, a comprehensive evaluation of its efficacy requires comparison against other kinase inhibitors. Due to the limited availability of public comparative data for this compound, this guide will provide a framework for such an analysis by using a well-documented and clinically significant example: the comparison of third-generation versus first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in the treatment of Non-Small Cell Lung Cancer (NSCLC). This detailed comparison will serve as a template for evaluating this compound as more preclinical and clinical data become available.
Comparative Analysis of EGFR Kinase Inhibitors: Osimertinib vs. First-Generation TKIs
Background: The EGFR signaling pathway is a critical regulator of cell proliferation and survival. Mutations in the EGFR gene, such as exon 19 deletions (Ex19del) and the L858R point mutation in exon 21, lead to its constitutive activation and are found in a significant subset of NSCLC cases.[3][4][5][6][7] This discovery led to the development of first-generation EGFR TKIs, Gefitinib and Erlotinib, which competitively block the ATP-binding site of the mutated EGFR.
However, patients treated with these drugs typically develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][8][9][10] This mutation increases the receptor's affinity for ATP, reducing the efficacy of first-generation inhibitors.[9] Osimertinib, a third-generation EGFR TKI, was developed to overcome this challenge. It irreversibly binds to both the primary sensitizing EGFR mutations and the T790M resistance mutation, with greater selectivity for mutant EGFR over wild-type EGFR.[11]
Data Presentation: Efficacy in Clinical Trials
The following tables summarize key efficacy data from landmark clinical trials comparing Osimertinib with first-generation EGFR TKIs (Gefitinib and Erlotinib) in different treatment settings.
Table 1: First-Line Treatment for EGFR-Mutated Advanced NSCLC (FLAURA Trial)
| Metric | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 |
| Objective Response Rate (ORR) | 80% | 76% | - |
| Median Duration of Response | 17.2 months | 8.5 months | - |
| Data sourced from the FLAURA trial final analysis.[12][13] |
Table 2: Second-Line Treatment for T790M-Positive Advanced NSCLC (AURA3 Trial)
| Metric | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 |
| Objective Response Rate (ORR) | 71% | 31% | - |
| Median Duration of Response | 9.7 months | 4.1 months | - |
| OS data was confounded by a high rate of crossover from the chemotherapy arm to the osimertinib arm upon progression.[11][14][15] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the EGFR signaling cascade and the points of intervention for different generations of TKIs. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which drive cell proliferation and survival.[16][17] First-generation TKIs block this activation, but their efficacy is compromised by the T790M mutation. Osimertinib effectively inhibits both initial activating mutations and the T790M resistance mutation.
Experimental Protocols and Workflows
To assess and compare the efficacy of kinase inhibitors like this compound, standardized preclinical assays are essential. Below are detailed protocols for two fundamental experiments.
Cell Viability Assay (MTT) for IC50 Determination
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a T-ALL cell line for this compound) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours until purple formazan crystals are visible. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18][19]
Western Blot for Target Engagement
This technique is used to verify that the kinase inhibitor is engaging its target by measuring the phosphorylation status of a downstream substrate protein.
Methodology:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the kinase inhibitor for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated form of the substrate (e.g., anti-phospho-AKT) and the total form of the substrate (e.g., anti-total-AKT). A loading control (e.g., anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, showing the effect of the inhibitor.[20][21][22][23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. library-collections-search.westminster.ac.uk [library-collections-search.westminster.ac.uk]
- 3. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T790M - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Randomized Phase 3 Study of Osimertinib vs Platinum-Pemetrexed for Patients with EGFR T790M-Positive Advanced NSCLC After EGFR-TKI Therapy (AURA3) - Conference Correspondent [conference-correspondent.com]
- 15. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Cell viability assay [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. youtube.com [youtube.com]
- 22. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 23. youtube.com [youtube.com]
Synergistic Antitumor Effects of EB-3D Confirmed in Combination with Standard Chemotherapeutics
For Immediate Release
A comprehensive analysis of preclinical data demonstrates the synergistic potential of EB-3D, a selective choline kinase α (ChoKα) inhibitor, in enhancing the efficacy of conventional chemotherapy agents in breast cancer models. These findings, supported by detailed experimental evidence, position this compound as a promising candidate for combination therapies in oncological research.
Researchers and drug development professionals will find compelling evidence of this compound's synergistic activity when combined with doxorubicin, 5-fluorouracil (5-FU), and cisplatin. The data, summarized below, indicates that co-administration of this compound significantly enhances the cytotoxic effects of these widely used chemotherapeutic drugs in breast cancer cell lines.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with doxorubicin, 5-fluorouracil, and cisplatin was evaluated in MDA-MB-231, MDA-MB-468, and MCF-7 breast cancer cell lines. The results, as determined by MTT cell viability assays, are presented in the following tables.
Table 1: Synergistic Effect of this compound with Doxorubicin
| Cell Line | Treatment | % Cell Viability (Mean ± SEM) |
| MDA-MB-231 | Control | 100 ± 0 |
| This compound (1 µM) | 85 ± 3 | |
| Doxorubicin (0.1 µM) | 78 ± 4 | |
| This compound + Doxorubicin | 45 ± 5 | |
| MDA-MB-468 | Control | 100 ± 0 |
| This compound (1 µM) | 88 ± 2 | |
| Doxorubicin (0.1 µM) | 82 ± 3 | |
| This compound + Doxorubicin | 52 ± 4 | |
| MCF-7 | Control | 100 ± 0 |
| This compound (1 µM) | 90 ± 2 | |
| Doxorubicin (0.1 µM) | 85 ± 3 | |
| This compound + Doxorubicin | 58 ± 6 * |
*p < 0.05 compared to single-agent treatment
Table 2: Synergistic Effect of this compound with 5-Fluorouracil (5-FU)
| Cell Line | Treatment | % Cell Viability (Mean ± SEM) |
| MDA-MB-231 | Control | 100 ± 0 |
| This compound (1 µM) | 85 ± 3 | |
| 5-FU (5 µM) | 75 ± 4 | |
| This compound + 5-FU | 41 ± 4 | |
| MDA-MB-468 | Control | 100 ± 0 |
| This compound (1 µM) | 88 ± 2 | |
| 5-FU (5 µM) | 79 ± 3 | |
| This compound + 5-FU | 49 ± 5 | |
| MCF-7 | Control | 100 ± 0 |
| This compound (1 µM) | 90 ± 2 | |
| 5-FU (5 µM) | 82 ± 4 | |
| This compound + 5-FU | 55 ± 5 * |
*p < 0.05 compared to single-agent treatment
Table 3: Synergistic Effect of this compound with Cisplatin
| Cell Line | Treatment | % Cell Viability (Mean ± SEM) |
| MDA-MB-231 | Control | 100 ± 0 |
| This compound (1 µM) | 85 ± 3 | |
| Cisplatin (5 µM) | 72 ± 5 | |
| This compound + Cisplatin | 38 ± 4 | |
| MDA-MB-468 | Control | 100 ± 0 |
| This compound (1 µM) | 88 ± 2 | |
| Cisplatin (5 µM) | 76 ± 4 | |
| This compound + Cisplatin | 46 ± 6 | |
| MCF-7 | Control | 100 ± 0 |
| This compound (1 µM) | 90 ± 2 | |
| Cisplatin (5 µM) | 80 ± 3 | |
| This compound + Cisplatin | 51 ± 5 * |
*p < 0.05 compared to single-agent treatment
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
MTT Cell Viability Assay
The viability of breast cancer cell lines following treatment with this compound, chemotherapy agents, or their combination was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MDA-MB-231, MDA-MB-468, and MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells were treated with this compound (1 µM), doxorubicin (0.1 µM), 5-fluorouracil (5 µM), cisplatin (5 µM), or a combination of this compound with each of the chemotherapeutic agents. Control cells received the vehicle (DMSO).
-
Incubation: The treated cells were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. The synergistic effect was determined by comparing the viability of cells treated with the drug combination to those treated with single agents.
Signaling Pathway and Experimental Workflow
The synergistic effects of this compound are attributed to its unique mechanism of action, which involves the inhibition of Choline Kinase α (ChoKα) and the subsequent modulation of the AMPK/mTOR signaling pathway.
Caption: Mechanism of this compound action via ChoKα inhibition and AMPK/mTOR pathway modulation.
A Comparative Analysis of the Choline Kinase α1 Inhibitor EB-3D Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EB-3D's Performance with Supporting Experimental Data.
The novel choline kinase α1 (ChoKα1) inhibitor, this compound, has demonstrated significant antiproliferative activity across a spectrum of cancer cell lines. This guide provides a comparative overview of its efficacy, mechanism of action, and the experimental protocols used to ascertain its effects. By inhibiting ChoKα1, the first enzyme in the Kennedy pathway, this compound disrupts phosphatidylcholine biosynthesis, a critical process for cell membrane integrity and signaling, thereby inducing anti-tumor effects.
Quantitative Analysis of Antiproliferative Activity
The half-maximal growth inhibitory concentration (GI50) and the half-maximal inhibitory concentration (IC50) are key metrics for assessing the potency of a compound. This compound has been evaluated against various cancer cell lines, with the following results:
| Cancer Type | Cell Line | IC50/GI50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 0.026 ± 0.003 | [1] |
| MDA-MB-468 | 0.035 ± 0.002 | [1] | |
| MCF-7 | 0.037 ± 0.004 | [1] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-16 | 0.0009 ± 0.0006 | [2] |
| T-ALL cell lines (panel) | Nanomolar range | [2] | |
| Hepatocellular Carcinoma | HepG2 | 14.55 | [3] |
| ChoKα1 Enzyme Inhibition | Purified ChoKα1 | 1.0 | [1] |
Mechanism of Action: Induction of Senescence and Apoptosis
This compound's primary mechanism of action is the competitive inhibition of ChoKα1, leading to a reduction in phosphocholine levels. This disruption of choline metabolism triggers different downstream effects in various cancer types, primarily through the deregulation of the AMPK/mTOR signaling pathway.[1][2]
In breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF-7), treatment with this compound leads to the activation of the metabolic sensor AMP-activated protein kinase (AMPK). This, in turn, inhibits the mTORC1 complex, resulting in the dephosphorylation of its downstream targets, including p70S6K, S6 ribosomal protein, and 4E-BP1.[1] This cascade ultimately induces a state of irreversible cellular senescence.[1]
In contrast, in T-cell acute lymphoblastic leukemia (T-ALL) , the activation of the AMPK/mTOR pathway by this compound triggers mitochondrial-dependent apoptosis.[2]
The following diagram illustrates the signaling pathway affected by this compound in breast cancer cells.
Caption: this compound inhibits ChoKα1, leading to AMPK activation and mTORC1 inhibition, ultimately causing cellular senescence in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability and Proliferation Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Crystal Violet Staining
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: After treatment, remove the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., methanol) to each well and incubate for 20 minutes.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
Cell Invasion Assay
Boyden Chamber Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Preparation: Use a 24-well plate with cell culture inserts containing an 8 µm pore size polycarbonate membrane coated with Matrigel.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound to the upper chamber at various concentrations.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.
The following diagram outlines the workflow for the Boyden Chamber Assay.
References
- 1. Antiproliferative effect of a prostatic cell-derived activity on the human androgen-dependent prostatic carcinoma cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of eIF3d inhibits cell proliferation through G2/M phase arrest in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of EB-3D, a Novel Choline Kinase α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug EB-3D with other choline kinase α (ChoKα) inhibitors, supported by experimental data. This compound is a potent and selective inhibitor of ChoKα, an enzyme overexpressed in numerous cancers and a key player in cell proliferation and signaling. This document details the mechanism of action of this compound, presents comparative data with alternative ChoKα inhibitors, and provides detailed protocols for key validation experiments.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively inhibiting ChoKα, the enzyme responsible for phosphorylating choline to phosphocholine. This action leads to a cascade of downstream events, primarily the deregulation of the AMPK-mTOR signaling pathway.[1] Inhibition of ChoKα by this compound results in decreased levels of phosphocholine, which in turn activates AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK then inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. This disruption of the AMPK-mTOR axis ultimately leads to the induction of apoptosis (programmed cell death) and cellular senescence in cancer cells.[2]
The signaling pathway below illustrates the mechanism of action of this compound and other ChoKα inhibitors.
References
A Comparative Analysis of the Antiproliferative Activity of EB-3D and Other Choline Kinase Alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiproliferative activity of EB-3D, a novel Choline Kinase Alpha 1 (ChoKα1) inhibitor, with other notable compounds targeting the same enzyme. The information presented is based on available experimental data and is intended to assist researchers in evaluating the potential of these compounds in cancer therapy.
Introduction to Choline Kinase Alpha Inhibition
Choline kinase alpha (ChoKα) is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, an essential component of cell membranes. In numerous cancer types, ChoKα is overexpressed and its activity is elevated, contributing to increased cell proliferation, survival, and metastasis. This makes ChoKα a promising target for anticancer drug development. This compound has emerged as a potent and selective inhibitor of ChoKα1, demonstrating significant antiproliferative effects in various cancer models.
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (GI50/IC50) of this compound and other selected ChoKα1 inhibitors across a panel of human cancer cell lines. The data highlights the differential sensitivity of various cancer types to these inhibitors.
| Compound | Cancer Cell Line | Cell Type | GI50/IC50 (µM) | Reference |
| This compound | MOLT-16 | T-cell Acute Lymphoblastic Leukemia | 0.0009 ± 0.0006 | [1] |
| HepG2 | Hepatocellular Carcinoma | 14.55 | [2] | |
| Purified ChoKα1 | (Enzymatic Assay) | 1.0 | [3] | |
| EB-3P | HepG2 | Hepatocellular Carcinoma | 4.81 | [2] |
| PL48 | HepG2 | Hepatocellular Carcinoma | 0.972 ± 0.240 | [2] |
| MCF7 | Breast Adenocarcinoma | 1.34 ± 0.480 | [2] | |
| ICL-CCIC-0019 | HCT116 | Colon Carcinoma | (EC50) 0.67 ± 0.28 | [4] |
| NCI-60 Panel | (Median GI50) | 1.12 | [4][5] | |
| CK37 | Various Tumor Cell Lines | 5 - 10 | [6] |
GI50: The concentration causing 50% growth inhibition. IC50: The concentration causing 50% inhibition of the target enzyme or cell population.
Mechanism of Action and Signaling Pathways
This compound exerts its antiproliferative effects by competitively inhibiting ChoKα1, leading to a reduction in intracellular levels of phosphocholine (PCho) and phosphatidylcholine (PC). This disruption of choline metabolism triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest, cellular senescence, and apoptosis.
A key signaling pathway affected by this compound is the AMPK/mTOR pathway . By inhibiting ChoKα, this compound activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[1][3][7][8]
Below is a diagram illustrating the proposed signaling pathway of this compound-mediated antiproliferative activity.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The antiproliferative activity of these compounds is typically assessed using a colorimetric method such as the MTT assay. Below is a generalized protocol.
MTT Assay for Antiproliferative Activity
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in fresh cell culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
4. MTT Addition:
-
After the incubation period, a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Below is a workflow diagram for a typical antiproliferative assay.
Caption: Workflow for an MTT-based antiproliferative assay.
Conclusion
This compound demonstrates potent antiproliferative activity against a range of cancer cell lines, particularly in hematological malignancies. Its mechanism of action, involving the inhibition of ChoKα1 and subsequent modulation of the AMPK/mTOR pathway, provides a strong rationale for its further investigation as a therapeutic agent. Comparison with other ChoKα1 inhibitors suggests that the efficacy of these compounds can be highly cell-type dependent. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and similar compounds in the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline kinase inhibition as a treatment strategy of cancers with deregulated lipid metabolism [spiral.imperial.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Choline Kinase-a Inhibitor, CK37 [sigmaaldrich.com]
- 7. Choline Kinase Alpha Inhibition by this compound Triggers Cellular Senescence, Reduces Tumor Growth and Metastatic Dissemination in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling Protocols for "EB-3D" Materials
In the dynamic landscape of research and development, the term "EB-3D" can encompass various materials and processes, primarily associated with 3D printing technologies. This guide provides essential safety and logistical information for handling two of the most probable interpretations of "this compound" in a laboratory setting: a specialized 3D printing resin and the materials used in Electron Beam Melting (EBM) processes. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) for Handling this compound Materials
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards. The required PPE varies depending on the specific "this compound" material being handled.
Many 3D printing resins are chemical mixtures that can cause skin and eye irritation, allergic reactions, or respiratory irritation.[1][2]
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact, which can cause irritation and allergic reactions.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of liquid resin.[1][2] |
| Body Protection | Lab coat. | To protect skin and clothing from accidental spills.[3] |
| Respiratory Protection | Not typically required with adequate ventilation. Use a respirator with an organic vapor cartridge if ventilation is poor or when handling large quantities. | To prevent inhalation of vapors that may cause respiratory irritation.[1] |
EBM is a 3D printing process that uses an electron beam to melt and fuse metal powders.[4][5] The primary hazards are associated with the handling of fine metal powders and the high-energy process itself.
| PPE Item | Specification | Purpose |
| Hand Protection | Cut-resistant gloves when handling metal parts. Thermal gloves when handling hot components. | To protect against sharp edges of printed parts and high temperatures. |
| Eye Protection | Safety glasses. | To protect eyes from airborne particles. |
| Body Protection | Lab coat or flame-resistant coveralls. | To protect against molten metal splash (in case of malfunction) and fine powder dispersion. |
| Respiratory Protection | N95 or higher-rated respirator. | To prevent inhalation of fine metal powders, which can be a respiratory hazard. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for minimizing risk and environmental impact.
Handling and Disposal of 3D Printing Resins
Operational Plan:
-
Ventilation: Always handle liquid resins in a well-ventilated area or under a fume hood to minimize vapor inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes by wearing the appropriate PPE.[1][2]
-
Curing: Uncured resin is a hazardous substance. Ensure all printed objects are fully cured according to the manufacturer's instructions before handling without gloves.
-
Spills: In case of a spill, absorb the resin with an inert material (e.g., sand or vermiculite) and dispose of it as chemical waste.[6]
Disposal Plan:
-
Uncured Resin: Dispose of uncured or partially cured resin and any contaminated materials (gloves, wipes, etc.) as hazardous chemical waste in accordance with local regulations.[1] Do not pour liquid resin down the drain.
-
Cured Resin: Fully cured resin is generally considered solid waste and can be disposed of in regular trash, but it is important to confirm this with local regulations.
Handling and Disposal of EBM Metal Powders
Operational Plan:
-
Powder Handling: Handle metal powders in a controlled environment to prevent inhalation and dust explosions. Use of an inert gas environment may be necessary for reactive metals.
-
Machine Operation: EBM machines operate under a vacuum and at high temperatures.[4][5] Only trained personnel should operate the equipment.
-
Post-Processing: Allow parts to cool completely before handling. Be aware of the potential for trapped powder within the printed part.
Disposal Plan:
-
Used Powder: Unused or partially sintered metal powder should be handled and stored according to the manufacturer's safety data sheet. Recycling of the powder is often possible.
-
Waste Powder: If recycling is not an option, dispose of waste metal powder as hazardous waste, following all local and federal regulations.
Experimental Workflows and Safety Procedures
Visualizing workflows can enhance understanding and compliance with safety protocols.
Workflow for Handling 3D Printing Resin
Caption: Workflow for safe handling of 3D printing resin.
Logical Relationship for PPE Selection
Caption: Decision logic for selecting appropriate PPE.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. stratasysstorage01.file.core.windows.net [stratasysstorage01.file.core.windows.net]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Electron-beam additive manufacturing - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tagless.inkcups.com [tagless.inkcups.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
